Triciribine phosphate-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H17N6O7P |
|---|---|
Molecular Weight |
404.30 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-5-[5-amino-7-(trideuterio(113C)methyl)-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H17N6O7P/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24)/t6-,8-,9-,13+/m0/s1/i1+1D3 |
InChI Key |
URLYINUFLXOMHP-SYWICTLDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of Triciribine phosphate
An In-depth Technical Guide on the Core Mechanism of Action of Triciribine (B1683860) Phosphate (B84403)
Introduction
Triciribine phosphate (TCN-P), also known as NSC-280594, is a synthetic, cell-permeable tricyclic nucleoside analog with potential antineoplastic activity.[1] Initially synthesized in the 1970s, it was investigated in early clinical trials with limited success and notable toxicity.[2][3] However, the discovery in the early 2000s of its specific mechanism of action as a potent inhibitor of the protein kinase B (Akt) signaling pathway has led to renewed interest in its development for cancers characterized by hyperactivated Akt.[2] This document provides a detailed technical overview of the molecular mechanism, cellular effects, and relevant experimental protocols associated with Triciribine phosphate.
Core Mechanism of Action: Inhibition of Akt Activation
Triciribine phosphate functions as a prodrug. The administered phosphate form is designed to improve solubility.[2] Once in the biological system, it undergoes metabolic activation to exert its inhibitory effects.
1. Cellular Uptake and Metabolic Activation: Triciribine phosphate is first hydrolyzed extracellularly to its nucleoside form, Triciribine (TCN).[4] TCN then enters the cell and is subsequently re-phosphorylated by adenosine (B11128) kinase to the active metabolite, Triciribine phosphate (TCN-P).[4][5] Cells deficient in adenosine kinase are over 5,000-fold less sensitive to the drug, highlighting the essential role of this intracellular phosphorylation for its activity.[4][6]
2. Direct Interaction with Akt: The primary mechanism of action of the active TCN-P is the inhibition of Akt activation.[5] This is not achieved by direct inhibition of the kinase domain of Akt.[5] Instead, TCN-P binds specifically to the Pleckstrin Homology (PH) domain of all three Akt isoforms (Akt1, Akt2, and Akt3).[2][7]
3. Prevention of Membrane Translocation and Phosphorylation: The binding of TCN-P to the PH domain sterically blocks the recruitment of Akt to the plasma membrane.[2][7] This translocation is a critical step in the Akt activation cascade, as it brings Akt into proximity with its upstream activators, phosphoinositide-dependent kinase-1 (PDK1) and PDK2 (also known as mTORC2). By preventing membrane localization, TCN-P effectively inhibits the subsequent phosphorylation of Akt at key regulatory residues: Threonine 308/309 (by PDK1) and Serine 473/474 (by PDK2).[2][5][6] Both phosphorylation events are required for the full activation of Akt.[5]
4. Downstream Signaling Inhibition: By preventing Akt activation, Triciribine phosphate effectively blocks all downstream signaling pathways that are dependent on active, phosphorylated Akt. This leads to the inhibition of cellular processes that promote survival, proliferation, and growth, ultimately inducing apoptosis in cancer cells with a dysregulated Akt pathway.[1]
Caption: Mechanism of Triciribine Phosphate Action.
Selectivity Profile
Triciribine demonstrates high selectivity for the Akt pathway. Studies have confirmed that it does not inhibit the direct upstream activators of Akt, such as PI3K or PDK1.[2] Furthermore, it shows little to no inhibitory effect on a range of other critical signaling kinases, including:
Quantitative Preclinical Data
The in vitro activity of Triciribine has been quantified in various cancer cell lines, demonstrating potent inhibition of cell growth, particularly in models with activated Akt signaling.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| PC-3 (Prostate Cancer) | Akt Inhibition | IC50 | 130 nM | [6] |
| L1210 (Murine Leukemia) | Cytotoxicity | IC50 | 35 nM | [6] |
| HIV-1 in CEM-SS, H9 cells | Antiviral | IC50 | 20 nM | [6] |
| K1861-10 (Astrocytoma, WHO II) | Growth Inhibition | GI50 | 1.7 µM | [6] |
| KR158, KR130, SF295 (Astrocytoma, High-Grade) | Growth Inhibition | GI50 | 0.4 – 1.1 µM | [6] |
| Primary Astrocytes | Growth Inhibition | GI50 | > 13.6 µM | [6] |
| MiaPaCa-2 (Pancreatic Cancer) | Combination Therapy | CI | 0.74 (with Gemcitabine) | [8] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. CI: Combination Index (CI < 1 indicates synergy).
Experimental Protocols
Detailed methodologies are critical for the evaluation of Triciribine phosphate's activity. Below are protocols representative of those used in preclinical and clinical investigations.
Protocol 1: In Vitro Analysis of Cytotoxicity and Apoptosis in Pancreatic Cancer Cells
This protocol details the methods used to evaluate the synergistic effect of Triciribine in combination with Gemcitabine on MiaPaCa-2 human pancreatic cancer cells.[8]
1. Cell Culture:
-
MiaPaCa-2 cells are cultured in standard medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
2. Drug Treatment:
-
Cells are seeded in appropriate plates and allowed to attach.
-
They are then treated with Gemcitabine and Triciribine, either alone or in combination, across a range of concentrations in a dose-dependent manner. A non-apoptotic dose of each agent is used for combination studies.
3. Cytotoxicity and Viability Assays:
-
MTT Assay: After treatment, 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium (MTT) reagent is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the MTT to a purple formazan (B1609692) product, which is solubilized and measured colorimetrically. Data is used to determine cell viability and calculate synergism using software like CalcuSyn.
-
Trypan Blue Assay: Cells are harvested and stained with trypan blue. Non-viable cells with compromised membranes take up the dye and are counted using a hemocytometer to determine the percentage of cell death.
4. Apoptosis Assay:
-
Cell Death Detection ELISA: This enzyme-linked immunosorbent assay quantifies cytoplasmic histone-associated DNA fragments (nucleosomes), which are indicative of apoptosis. The assay is performed according to the manufacturer's instructions.
Caption: In Vitro Experimental Workflow.
Protocol 2: Phase I Clinical Trial for Solid Tumors with Activated Akt
This protocol summarizes the design of a Phase I dose-escalation study to evaluate the safety, pharmacokinetics, and pharmacodynamics of Triciribine phosphate monohydrate (TCN-PM) in patients with advanced solid tumors.[5][9]
1. Patient Selection:
-
Enrollment is restricted to adult patients with advanced solid tumors refractory to standard therapy.
-
A mandatory pre-treatment tumor biopsy is required to confirm evidence of increased Akt phosphorylation (p-Akt) as measured by immunohistochemical analysis (IHC).[5]
2. Dosing and Administration:
-
TCN-PM is administered as a 30-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[5][9]
-
The study follows a dose-escalation design, with cohorts of patients receiving increasing doses (e.g., starting at 15 mg/m², escalating to 25, 35, and 45 mg/m²).[5]
3. Pharmacokinetic (PK) Analysis:
-
Plasma samples are collected at specified time points: pre-infusion (time 0) and at 2, 24, 48, 72, 96, and 168 hours post-infusion.[5]
-
Plasma concentrations of TCN-PM and its metabolite Triciribine are quantified using high-performance liquid chromatography (HPLC).[5]
4. Pharmacodynamic (PD) Analysis:
-
Tumor biopsy specimens are collected from patients before treatment and again on day 15 or 16 of the first cycle.[5][10]
-
Changes in the target biomarker, p-Akt, are assessed in the tumor tissue by both immunohistochemistry (IHC) and Western blot analyses to determine the biological effect of the drug on the Akt pathway.[5]
Caption: Phase I Clinical Trial Workflow.
Clinical Trial Data and Observations
Clinical studies have provided valuable insights into the activity and tolerability of Triciribine phosphate in humans.
| Trial Phase | Patient Population | Dosing Schedule | Key Findings | Reference |
| Phase I | Solid Tumors (p-Akt+) | 15-45 mg/m² IV on days 1, 8, 15 of a 28-day cycle | Tolerable at tested doses; modest decreases in tumor p-Akt observed at 35 and 45 mg/m²; no significant single-agent radiographic responses.[5] | [5][9] |
| Phase I/II | Metastatic Breast Cancer | 20-40 mg/m²/day by 24-h infusion for 5 days every 6 weeks | No objective responses at 20 mg/m²; unacceptable toxicity at ≥35 mg/m², including severe hypertriglyceridemia, fatigue, and two patient deaths.[3] | [3] |
| Phase I | Advanced Hematologic Malignancies | 15-65 mg/m² IV on days 1, 8, 15 of a 28-day cycle | No complete or partial responses among 32 evaluable patients; 17 had stable disease. Four patients showed some biological response (e.g., blast reduction).[11] | [11] |
Conclusion
Triciribine phosphate is a selective inhibitor of the Akt signaling pathway. Its mechanism relies on intracellular conversion to an active metabolite that binds to the PH domain of Akt, preventing its membrane translocation and subsequent activation by phosphorylation. While preclinical data demonstrate potent and selective activity, clinical trials have shown modest single-agent efficacy, often accompanied by significant toxicities at higher doses. The future utility of Triciribine phosphate will likely depend on its use in combination with other targeted agents or chemotherapies in patient populations with tumors confirmed to have a hyperactivated Akt pathway.[5][8]
References
- 1. Facebook [cancer.gov]
- 2. Triciribine - Wikipedia [en.wikipedia.org]
- 3. Phase I-II study: triciribine (tricyclic nucleoside phosphate) for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of activation of triciribine phosphate (TCN-P) as a prodrug form of TCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Triciribine Phosphate Monohydrate, an AKT Inhibitor, Enhances Gemcitabine Activity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I Clinical, Pharmacokinetic, and Pharmacodynamic Study of the Akt-Inhibitor Triciribine Phosphate Monohydrate in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Triciribine Phosphate-¹³C,d₃: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled active pharmaceutical ingredient, Triciribine Phosphate-¹³C,d₃. This document details the synthetic pathway, including the incorporation of stable isotopes, and outlines the analytical methods for structural confirmation and purity assessment. The information herein is intended to support research and development activities in the fields of oncology, virology, and drug metabolism.
Introduction
Triciribine, a tricyclic nucleoside, is a potent inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). Its phosphorylated form, Triciribine Phosphate, is the active metabolite that disrupts the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers and viral diseases. The synthesis of isotopically labeled Triciribine Phosphate, specifically with ¹³C and deuterium (B1214612) (d₃), provides a valuable tool for a range of biomedical research applications. These include, but are not limited to, quantitative bioanalysis using mass spectrometry (as an internal standard), in vivo metabolic stability studies, and mechanistic investigations of its interaction with the Akt kinase.
This guide will first present a detailed, multi-step synthetic protocol for Triciribine Phosphate-¹³C,d₃, followed by a summary of its characterization data in a tabular format for clarity. Finally, relevant biological and experimental workflows are visualized using Graphviz diagrams.
Synthesis of Triciribine Phosphate-¹³C,d₃
The synthesis of Triciribine Phosphate-¹³C,d₃ is a multi-step process that begins with the synthesis of isotopically labeled precursors, followed by the construction of the tricyclic nucleoside and subsequent phosphorylation.
Experimental Protocol: Synthesis of Triciribine-¹³C,d₃
Step 1: Synthesis of [5-¹³C]-D-Ribose
Commercially available D-Ribose is enzymatically converted to [5-¹³C]-D-Ribose. This process typically involves the use of a specific isomerase and a ¹³C-labeled carbon source. The resulting labeled ribose is then purified by column chromatography.
Step 2: Synthesis of the Tricyclic Base with Deuterated Methyl Group
The synthesis of the deuterated tricyclic base starts from a suitable pyrrolo[2,3-d]pyrimidine derivative. The key step is the introduction of a trideuteromethyl group using a deuterated methylating agent, such as CD₃I or (CD₃)₂SO₄.
Step 3: Glycosylation to form Triciribine-¹³C,d₃
The [5-¹³C]-D-Ribose from Step 1 is first protected and then coupled with the deuterated tricyclic base from Step 2 using a Vorbrüggen glycosylation reaction. This is followed by deprotection to yield Triciribine-¹³C,d₃.
Step 4: Phosphorylation to form Triciribine Phosphate-¹³C,d₃
The final step involves the regioselective phosphorylation of the 5'-hydroxyl group of Triciribine-¹³C,d₃. This is achieved using a suitable phosphorylating agent, such as phosphorus oxychloride in trimethyl phosphate, followed by purification by ion-exchange chromatography.
Triciribine Phosphate: A Technical Guide to Its Role as an AKT Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triciribine (B1683860) phosphate (B84403), a synthetic tricyclic nucleoside, has emerged as a significant inhibitor of the AKT signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer. This technical guide provides an in-depth overview of triciribine phosphate's mechanism of action, its evaluation in preclinical and clinical studies, and detailed protocols for key experimental assays.
Mechanism of Action
Triciribine, the active form of triciribine phosphate, functions as a potent inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] Once inside the cell, triciribine is phosphorylated to its active form, triciribine phosphate. The primary mechanism of action involves the binding of triciribine phosphate to the pleckstrin homology (PH) domain of AKT. This binding event sterically hinders the translocation of AKT to the plasma membrane, a crucial step for its activation by upstream kinases such as PDK1. By preventing membrane localization, triciribine phosphate effectively inhibits the phosphorylation of AKT at key residues (Threonine 308 and Serine 473), thereby blocking its activation and downstream signaling.[2]
Preclinical Data: In Vitro Efficacy
Triciribine has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The following table summarizes key in vitro data.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Notes |
| PC3 | Prostate Cancer | 0.13 | Inhibition of Akt phosphorylation.[3] |
| K1861-10 | Astrocytoma (WHO II) | 1.7 (GI50) | Incomplete inhibition (69% maximum).[3] |
| KR158, KR130, SF295 | Astrocytoma (Higher Grade) | 0.4 - 1.1 (GI50) | Greater than 80% maximum inhibition.[3] |
| Primary Astrocytes | Normal Brain Cells | >13.6 (GI50) | Suggests specificity for tumor cells.[3] |
| MiaPaCa-2 | Pancreatic Cancer | N/A | Synergistic effect with gemcitabine; Combination Index (CI) of 0.74 at a 1:500 ratio.[4][5] |
| L1210 | Mouse Leukemia | N/A | Reduces proliferation at concentrations of 0.05, 0.2, and 1 µM.[6] |
| OVCAR-3 | Ovarian Cancer | N/A | Inhibits tumor proliferation in a mouse xenograft model at 1 mg/kg per day.[6] |
Clinical Development
Triciribine phosphate has been evaluated in several Phase I and II clinical trials for both solid tumors and hematologic malignancies.
Solid Tumors
A Phase I study of triciribine phosphate monohydrate (TCN-PM) was conducted in adult patients with advanced solid tumors exhibiting activated AKT.[4][7]
| Parameter | Data |
| Patient Population | 19 subjects enrolled; 13 received at least one cycle.[4][7] |
| Dosing Regimen | TCN-PM administered as a 30-minute IV infusion on days 1, 8, and 15 of a 28-day cycle. Dose levels evaluated were 15, 25, 35, and 45 mg/m².[7] |
| Pharmacodynamics | Modest decreases in tumor p-AKT levels were observed at the 35 mg/m² and 45 mg/m² dose levels, as assessed by immunohistochemistry (IHC) and Western blot.[4][7] |
| Clinical Activity | No objective single-agent activity was observed in this patient population.[4][7] An earlier Phase II study in metastatic breast cancer reported one complete response (>19 months) and one partial response (>5 months) at doses of 20-40 mg/m² administered as a 24-hour infusion for 5 days.[7] |
| Toxicity | No dose-limiting toxicities were observed in the weekly infusion study.[4][7] The 5-day infusion study in breast cancer reported severe fatigue and hypertriglyceridemia at 35 and 40 mg/m².[8] |
Hematologic Malignancies
A Phase I/II study of TCN-PM was conducted in patients with advanced hematologic malignancies, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and chronic myelomonocytic leukemia (CMML).[9]
| Parameter | Data |
| Patient Population | 41 patients treated.[9] |
| Dosing Regimen | TCN-PM administered as a 1-hour IV infusion on days 1, 8, and 15 of a 28-day cycle.[10] |
| Pharmacodynamics | Reduced levels of phosphorylated Akt and its substrate Bad were observed, consistent with inhibition of the survival pathway.[11] In a subset of patients, those treated at 35mg/m² demonstrated decreases in the ratio of phosphorylated Akt/Akt.[12] |
| Clinical Activity | Of 32 evaluable patients, there were no complete or partial responses. 17 patients had stable disease after one cycle. Three patients with AML achieved a ≥50% reduction in bone marrow blasts, and one patient with CMML had a marked reduction in spleen size and resolution of leukocytosis.[9] Four patients treated at the 25 mg/m² or 35 mg/m² dose level experienced up to a 50% reduction in peripheral blast cells.[12] |
| Toxicity | The maximum tolerated dose (MTD) was determined to be 55 mg/m².[12] |
Experimental Protocols
Western Blotting for Phosphorylated AKT (p-AKT)
This protocol outlines the general steps for detecting p-AKT in cell lysates.
1. Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with triciribine phosphate at desired concentrations and time points. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.[13]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.[13]
3. Gel Electrophoresis:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[13][14]
-
Wash the membrane several times with TBST.[15]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again extensively with TBST.[15]
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imager or X-ray film.[13]
-
For normalization, the membrane can be stripped and re-probed with an antibody against total AKT or a loading control protein like GAPDH.[16]
Immunohistochemistry (IHC) for p-AKT in Tumor Tissue
This protocol provides a general procedure for detecting p-AKT in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[2]
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0) to unmask the antigenic sites.[2][17]
3. Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a protein block or normal serum.
-
Incubate the sections with the primary antibody against p-AKT (e.g., anti-p-AKT Ser473) at an optimized dilution, typically overnight at 4°C in a humidified chamber.[18]
-
Wash the sections with a wash buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.[18]
4. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.[18]
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
5. Analysis:
-
Examine the slides under a microscope. The intensity and localization (e.g., cytoplasmic, nuclear) of the staining are evaluated.[19] Scoring can be performed based on the percentage of positive cells and the staining intensity.[19]
Conclusion
Triciribine phosphate is a well-characterized inhibitor of the AKT signaling pathway with demonstrated preclinical activity in various cancer models. While single-agent efficacy in clinical trials has been modest, its mechanism of action and the potential for synergistic combinations with other anticancer agents warrant further investigation. The experimental protocols provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of triciribine phosphate and other AKT pathway inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I-II study: triciribine (tricyclic nucleoside phosphate) for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I Clinical, Pharmacokinetic, and Pharmacodynamic Study of the Akt-Inhibitor Triciribine Phosphate Monohydrate in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Phase I clinical, pharmacokinetic, and pharmacodynamic study of the Akt-inhibitor triciribine phosphate monohydrate in patients with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Immunohistochemical Evaluation of AKT Protein Activation in Canine Mast Cell Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphorylated AKT expression in tumor-adjacent normal tissue is associated with poor prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Stability of Triciribine Phosphate-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triciribine (B1683860) phosphate (B84403) (TCN-P), a potent inhibitor of Akt (Protein Kinase B) phosphorylation, is a water-soluble prodrug of triciribine (TCN).[1] It plays a crucial role in cancer research by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various malignancies.[2] Understanding the stability of Triciribine phosphate, including its isotopically labeled variants like Triciribine phosphate-13C,d3, is critical for the accurate interpretation of preclinical and clinical pharmacokinetic and pharmacodynamic studies. This technical guide provides a comprehensive overview of the available data on the in vitro and in vivo stability of Triciribine phosphate, along with detailed experimental protocols and relevant biological pathways.
While specific stability data for the 13C,d3 labeled variant is not publicly available, the information presented for the unlabeled compound is expected to be a reliable surrogate for its stability profile.
Data Presentation
In Vivo Stability of Triciribine Phosphate
A study in mice demonstrated that Triciribine phosphate is relatively stable in plasma and exhibits a long half-life in red blood cells (RBCs), where it tends to accumulate.[3][4] This accumulation in RBCs suggests they may act as a circulating reservoir for the drug.
| Matrix | Parameter | Value | Species | Reference |
| Mouse Plasma | Stability | Relatively Stable | Mouse | [3][4] |
| Mouse Red Blood Cells | Half-life (t½) | 18 - 23 hours | Mouse | [3][4] |
Pharmacokinetic studies in humans have shown high inter-patient variability and challenging quantification of plasma levels beyond 24 hours post-infusion.[5][6]
In Vitro Stability of Triciribine Phosphate
Quantitative in vitro stability data for Triciribine phosphate in various matrices is not extensively available in the public domain. However, it is known that Triciribine phosphate is susceptible to hydrolysis by nucleotide phosphatases present in serum and cell culture media, which converts it to its active nucleoside form, triciribine.[1]
Experimental Protocols
Bioanalytical Method for Quantification of Triciribine and Triciribine Phosphate in Plasma and Red Blood Cells
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the simultaneous quantification of triciribine (TCN) and triciribine phosphate (TCN-P) in mouse plasma and red blood cells (RBCs).[3][4]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or RBC lysate, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., Triciribine phosphate-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for TCN, TCN-P, and the internal standard should be monitored.
In Vitro Stability Assessment in Plasma
The following is a general protocol for assessing the in vitro stability of Triciribine phosphate in plasma.
-
Preparation: Spike this compound into fresh human plasma at a final concentration of 1 µM.
-
Incubation: Incubate the plasma samples at 37°C in a shaking water bath.
-
Time Points: Collect aliquots at 0, 15, 30, 60, 120, and 240 minutes.
-
Sample Processing: At each time point, immediately stop the reaction by adding four volumes of ice-cold acetonitrile containing an internal standard.
-
Analysis: Process the samples as described in the bioanalytical method above and analyze by LC-MS/MS to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Triciribine Phosphate on Akt phosphorylation.
Caption: A generalized workflow for the in vitro stability assessment of this compound in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Storage of Triciribine Phosphate-¹³C,d₃
This guide provides a comprehensive overview of the solubility and recommended storage conditions for Triciribine (B1683860) phosphate-¹³C,d₃, a stable isotope-labeled version of the Akt inhibitor, Triciribine phosphate (B84403). The information presented is intended for researchers, scientists, and professionals in the field of drug development and biomedical research. Given the limited specific data for the ¹³C,d₃ isotopologue, this guide incorporates data from its closely related analogs, Triciribine phosphate and Triciribine phosphate-d₃, to provide a robust framework for its handling and use.
Solubility Profile
The solubility of Triciribine phosphate and its analogs has been determined in various aqueous and organic solvents. The phosphate group in the molecule enhances its aqueous solubility compared to the parent compound, triciribine. The following table summarizes the available quantitative solubility data.
| Solvent/Buffer System | Compound | Solubility | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Triciribine phosphate | 10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Triciribine phosphate | 1 - 5 mg/mL | [2][3] |
| Trifluoroacetic acid | Triciribine phosphate | > 50 mg/mL | [3] |
| pH 9 Carbonate buffer | Triciribine phosphate | 10 - 15 mg/mL | [3] |
| pH 9 Borate buffer | Triciribine phosphate | 1 - 5 mg/mL | [3] |
| Methanol (McOH) | Triciribine phosphate | < 1 mg/mL | [3] |
| Dimethylformamide (DMF) | Triciribine phosphate | < 1 mg/mL | [3] |
| pH 4 Acetate buffer | Triciribine phosphate | < 1 mg/mL | [3] |
Recommended Storage and Stability
Proper storage of Triciribine phosphate-¹³C,d₃ is crucial to maintain its integrity and stability. The compound is typically supplied as a solid and should be stored under controlled conditions.
| Condition | Recommendation | Duration | Reference |
| Solid Form | Store at -20°C, sealed from moisture and light. | ≥ 2 years | [1][2][4][5] |
| Short-term storage at 0 - 4°C is also suggested. | Days to weeks | [2] | |
| In Solvent | Store at -80°C. | Up to 6 months | [4][5] |
| Store at -20°C. | Up to 1 month | [4][5] |
Shipping conditions for Triciribine phosphate and its deuterated analogs may vary, ranging from room temperature to shipment on wet ice.[1][4][6] For Triciribine phosphate-¹³C,d₃, it is explicitly recommended to refer to the Certificate of Analysis for specific storage instructions.[6][7]
Experimental Protocols
Reconstitution for In Vitro and In Vivo Studies:
A common protocol for the reconstitution of Triciribine phosphate involves the use of aqueous buffers. For a clinical study, Triciribine phosphate monohydrate was reconstituted as follows:
-
The lyophilized powder (50 mg) was reconstituted with 2.5 mL of sterile water.
-
This resulted in a stock solution with a concentration of 20 mg/mL.
-
For intravenous infusion, this stock solution was further diluted in 500 mL of an isotonic saline solution.[8]
This protocol highlights the aqueous solubility of the compound, making it suitable for various biological assays.
Handling and Storage Workflow
The following diagram outlines a recommended workflow for the handling and storage of Triciribine phosphate-¹³C,d₃, from receiving the compound to its experimental use.
Caption: Workflow for Handling and Storage of Triciribine Phosphate-¹³C,d₃.
Signaling Pathway Inhibition
Triciribine phosphate acts as an inhibitor of the Akt (Protein Kinase B) signaling pathway. It specifically binds to the pleckstrin homology (PH) domain of Akt, which prevents its translocation to the cell membrane and subsequent activation. This mechanism of action is central to its anti-proliferative and pro-apoptotic effects in cancer cells.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Triciribine Phosphate | C13H17N6O7P | CID 43860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Metabolic Reprogramming: A Technical Guide to Triciribine Phosphate-¹³C,d₃ for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of isotopically labeled Triciribine Phosphate (B84403), specifically Triciribine Phosphate-¹³C,d₃, in the field of metabolic flux analysis (MFA). While the direct use of this labeled compound for MFA is a novel concept, this document outlines the theoretical framework, experimental design, and potential insights that can be gained by tracing its metabolic fate. By combining the potent and selective AKT inhibition of Triciribine with the quantitative power of stable isotope tracing, researchers can unlock a deeper understanding of how cancer cells adapt their metabolism in response to targeted therapies.
Introduction: The Intersection of Targeted Therapy and Metabolic Analysis
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1][2] The PI3K/AKT signaling pathway is a central regulator of these metabolic alterations, making it a prime target for therapeutic intervention. Triciribine is a potent inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3) by preventing its phosphorylation and activation.[3][4][5] Metabolic flux analysis (MFA) using stable isotope tracers, such as ¹³C-labeled compounds, has emerged as a powerful technique to quantify the rates of intracellular metabolic reactions.
This guide proposes the use of Triciribine Phosphate-¹³C,d₃ as a novel tool to simultaneously perturb and trace metabolic pathways. The ¹³C and deuterium (B1214612) labels on the Triciribine molecule allow for its downstream metabolites to be tracked and quantified using mass spectrometry, providing a dynamic view of how cancer cells metabolize the drug and how this metabolism is linked to the overall cellular metabolic network.
Mechanism of Action: Triciribine as an AKT Inhibitor
Triciribine phosphate is the phosphate salt of the tricyclic nucleoside triciribine. Its primary mechanism of action is the inhibition of AKT phosphorylation and activation. AKT is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Upon activation by upstream signals, such as growth factors, AKT is recruited to the cell membrane and phosphorylated. Activated AKT then phosphorylates a multitude of downstream targets, leading to:
-
Increased glucose uptake and glycolysis: By activating phosphofructokinase and increasing the expression of glucose transporters.
-
Promotion of cell growth: Through activation of the mTOR pathway.
-
Inhibition of apoptosis: By phosphorylating and inactivating pro-apoptotic proteins like BAD and Caspase-9.
Triciribine prevents the translocation of AKT to the cell membrane, thereby inhibiting its phosphorylation and subsequent activation of these downstream pathways.
Principles of Metabolic Flux Analysis with Triciribine Phosphate-¹³C,d₃
Metabolic flux analysis is a technique used to measure the rates of metabolic reactions within a cell. By introducing a substrate labeled with a stable isotope (e.g., ¹³C), researchers can trace the path of the labeled atoms through various metabolic pathways. The distribution of these isotopes in downstream metabolites, known as mass isotopomer distribution (MID), is measured by mass spectrometry or NMR. This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular fluxes.
The proposed use of Triciribine Phosphate-¹³C,d₃ in MFA is based on the premise that the drug itself is metabolized by the cell. The ¹³C and deuterium atoms serve as tracers, allowing for the identification and quantification of its metabolic byproducts. This approach can answer several key questions:
-
What are the metabolic fates of Triciribine in cancer cells?
-
How does the metabolism of Triciribine differ between sensitive and resistant cells?
-
How does the inhibition of AKT by Triciribine impact global metabolic fluxes, such as glycolysis and the TCA cycle?
Experimental Design and Protocols
A typical MFA experiment using Triciribine Phosphate-¹³C,d₃ would involve the following steps:
Cell Culture and Labeling
A detailed protocol for cell culture and labeling is presented below. This protocol is a generalized guideline and should be optimized for the specific cell line and experimental conditions.
Protocol 1: Cell Culture and Triciribine Phosphate-¹³C,d₃ Labeling
Objective: To label cancer cells with Triciribine Phosphate-¹³C,d₃ to trace its metabolic fate and assess its impact on cellular metabolism.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Triciribine Phosphate-¹³C,d₃ (synthesis would be required)
-
6-well or 10-cm cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of labeling.
-
Acclimatization: Allow the cells to acclimate for at least 24 hours in complete medium.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the standard culture medium with a defined concentration of Triciribine Phosphate-¹³C,d₃. The optimal concentration should be determined empirically, balancing therapeutic effect with minimal toxicity.
-
Labeling: Aspirate the standard medium and wash the cells once with sterile PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a time course (e.g., 0, 6, 12, 24, 48 hours) to monitor the dynamic incorporation of the labeled drug into intracellular metabolites.
Metabolite Extraction
Quenching metabolic activity and extracting intracellular metabolites are critical steps for accurate MFA.
Protocol 2: Metabolite Extraction
Objective: To rapidly quench metabolic activity and extract intracellular metabolites for mass spectrometry analysis.
Materials:
-
Ice-cold PBS
-
Pre-chilled (-80°C) 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Quenching: At each time point, aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Extraction: Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate). Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.
-
Lysate Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Clarification: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Mass Spectrometry Analysis
The isotopic labeling patterns of intracellular metabolites are determined using mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). The choice of analytical platform will depend on the physicochemical properties of Triciribine and its expected metabolites.
Data Analysis and Flux Calculation
The raw mass spectrometry data is processed to determine the mass isotopomer distributions (MIDs) of key metabolites. This data, along with measured uptake and secretion rates of nutrients like glucose and glutamine, is then used as input for MFA software (e.g., INCA, Metran) to calculate intracellular metabolic fluxes.
Data Presentation: Quantifying the Impact of Triciribine Phosphate-¹³C,d₃
The quantitative data generated from MFA experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Hypothetical Metabolic Fluxes in Response to Triciribine Phosphate Treatment
| Metabolic Flux (nmol/10⁶ cells/h) | Control Cells | Triciribine-Treated Cells | Fold Change |
| Glycolysis | |||
| Glucose Uptake | 250 | 180 | 0.72 |
| Lactate Secretion | 400 | 300 | 0.75 |
| Pentose Phosphate Pathway | |||
| G6P to R5P | 50 | 65 | 1.30 |
| TCA Cycle | |||
| Pyruvate to Acetyl-CoA | 80 | 60 | 0.75 |
| Glutamine to α-Ketoglutarate | 120 | 150 | 1.25 |
Table 2: Hypothetical Mass Isotopomer Distribution of a Downstream Metabolite of Triciribine
| Mass Isotopomer | Relative Abundance (%) at 24h |
| M+0 | 10 |
| M+1 | 25 |
| M+2 | 40 |
| M+3 | 20 |
| M+4 | 5 |
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex relationships in signaling pathways and experimental procedures.
Caption: The AKT signaling pathway and the inhibitory action of Triciribine Phosphate.
Caption: Experimental workflow for metabolic flux analysis using Triciribine-¹³C,d₃.
Caption: Logical flow of using Triciribine-¹³C,d₃ to measure metabolic flux.
Conclusion and Future Directions
The use of isotopically labeled drugs like Triciribine Phosphate-¹³C,d₃ represents a novel and powerful approach to study the interplay between targeted therapy and cancer metabolism. This technique has the potential to provide unprecedented insights into drug mechanism of action, identify biomarkers of drug response, and uncover new therapeutic targets within the metabolic network of cancer cells. While the synthesis and application of such labeled compounds present technical challenges, the potential rewards for advancing our understanding of cancer biology and developing more effective therapies are substantial. Future work should focus on the chemical synthesis of Triciribine Phosphate-¹³C,d₃ and its validation in preclinical models of cancer.
References
Methodological & Application
Application Note: High-Throughput Quantification of Triciribine in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Triciribine in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Triciribine phosphate-13C,d3, is employed. The straightforward protein precipitation-based sample preparation and rapid chromatographic runtime of under 5 minutes make this method ideal for high-throughput bioanalysis in support of clinical and preclinical studies. The method has been validated according to the general principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.
Introduction
Triciribine is a tricyclic nucleoside analog of adenosine (B11128) that functions as an inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. Triciribine prevents the phosphorylation and subsequent activation of all three Akt isoforms (Akt1, Akt2, and Akt3), thereby inhibiting downstream signaling and potentially leading to apoptosis in cancer cells.[2] Given its therapeutic potential, robust and reliable bioanalytical methods are essential for the pharmacokinetic and pharmacodynamic characterization of Triciribine in drug development.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS bioanalysis. A SIL-IS, such as this compound, shares near-identical physicochemical properties with the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery and matrix effects. This document provides a comprehensive protocol and validation summary for the quantification of Triciribine in human plasma using this compound as an internal standard.
Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Triciribine.
Experimental Protocols
Materials and Reagents
-
Triciribine reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA as anticoagulant)
Stock and Working Solutions
-
Triciribine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Triciribine reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Triciribine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration in the same diluent.
Sample Preparation
-
Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank matrix.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A linear gradient appropriate for the separation of Triciribine and its internal standard, with a total run time of approximately 4 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor and product ions for Triciribine and this compound would be determined during method development. |
Bioanalytical Method Validation Workflow
Caption: A typical workflow for bioanalytical method validation and sample analysis.
Quantitative Data Summary
Disclaimer: The following data are representative examples based on typical performance for LC-MS/MS assays and do not reflect actual experimental results for this compound, as such data was not publicly available.
Linearity
| Analyte | Calibration Range (ng/mL) | r² | Weighting |
| Triciribine | 1 - 1000 | >0.995 | 1/x² |
Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 18 |
| Low | 3 | 98 - 102 | < 10 | 97 - 103 | < 12 |
| Medium | 100 | 99 - 101 | < 8 | 98 - 102 | < 10 |
| High | 800 | 97 - 103 | < 9 | 96 - 104 | < 11 |
Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 88 | 90 | 95 - 105 |
| High | 91 | 92 | 96 - 104 |
Discussion
This application note outlines a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of Triciribine in human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for mitigating variability introduced during sample processing and analysis, thereby ensuring high-quality data. The simple protein precipitation protocol is amenable to automation, and the short chromatographic run time allows for the analysis of a large number of samples in a timely manner.
The validation parameters presented, while representative, demonstrate the expected performance of a robust bioanalytical method. Key aspects of validation, including selectivity, linearity, accuracy, precision, recovery, and stability, should be thoroughly assessed in accordance with regulatory guidelines to ensure the method is fit for its intended purpose.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and efficient approach for the quantitative analysis of Triciribine in human plasma. This method is well-suited for supporting pharmacokinetic and pharmacodynamic assessments in both preclinical and clinical development programs for this promising Akt inhibitor.
References
- 1. Development and validation of LC/MS/MS method for Triciribine and its monophosphate metabolite in plasma and RBC: Application to mice pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Triciribine and Triciribine Phosphate in Biological Matrices using LC-MS/MS
Introduction
Triciribine (TCN) is a tricyclic nucleoside analog of adenosine (B11128) and a potent inhibitor of the Akt kinase, a key component in cellular signaling pathways involved in cell growth and survival.[1][2] Its water-soluble 5'-monophosphate form, Triciribine phosphate (B84403) (TCN-P), has been evaluated in Phase I and II clinical trials for oncology.[1][2] The clinical development of TCN-P has been complicated by its high pharmacokinetic variability, stemming from the complex conversion and reconversion between TCN and TCN-P in plasma, red blood cells (RBCs), and other tissues.[1]
Accurate quantification of both TCN and TCN-P in biological matrices is crucial for understanding its pharmacokinetic-pharmacodynamic (PK/PD) relationship and optimizing therapeutic strategies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of TCN and TCN-P in plasma and red blood cells.
Mechanism of Action: Akt Inhibition
Triciribine phosphate inhibits the activation of all three isoforms of Akt (also known as protein kinase B). Akt is a central node in the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers. By preventing the phosphorylation and subsequent activation of Akt, Triciribine disrupts downstream signaling, leading to a halt in cellular division and promoting apoptosis.
Experimental Protocol
This protocol is based on a validated method for the sensitive and specific quantification of TCN and TCN-P in plasma and red blood cells.
1. Materials and Reagents
-
Triciribine (TCN) and Triciribine Phosphate (TCN-P) reference standards
-
Internal Standard (IS) - e.g., a structurally similar compound not present in the matrix
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Drug-free human plasma and red blood cells (K2-EDTA as anticoagulant)
-
Microcentrifuge tubes
-
Analytical balance
-
Pipettes
2. Sample Preparation
A simple protein precipitation method is effective for extracting TCN and TCN-P from biological matrices.
Step-by-Step Procedure:
-
Aliquot 50 µL of plasma or red blood cell sample into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the resulting supernatant to an autosampler vial for analysis.
3. LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
| Parameter | Condition |
| LC System | Standard HPLC or UPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A typical gradient runs from low %B to high %B over a few minutes |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Total Run Time | Approximately 4 minutes |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example) : Note: Optimal transitions and collision energies must be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Triciribine (TCN) | [Value] | [Value] |
| Triciribine-P (TCN-P) | [Value] | [Value] |
| Internal Standard (IS) | [Value] | [Value] |
Method Validation and Performance
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include linearity, sensitivity, accuracy, precision, recovery, and stability.
Summary of Method Performance Parameters
The following table summarizes typical performance data for a validated LC-MS/MS assay for TCN and TCN-P.
| Parameter | Triciribine (TCN) | Triciribine Phosphate (TCN-P) |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery (%) | > 85% | > 85% |
Stability: TCN and TCN-P should be evaluated for stability under various conditions:
-
Freeze-Thaw Stability: Stable for multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stable at room temperature for several hours.
-
Long-Term Stability: Stable when stored at -80°C for an extended period.
-
Post-Preparative Stability: Stable in the autosampler for at least 24 hours.
Application to Pharmacokinetic Studies
This validated method has been successfully applied to pharmacokinetic studies in mice. Following intravenous administration, TCN-P was found to accumulate significantly in red blood cells, which act as a reservoir. TCN-P demonstrates low clearance and a long half-life of 18 to 23 hours, while TCN levels are generally low with high clearance. This sustained exposure from both plasma and RBC depots of TCN-P is believed to be key to its therapeutic activity.
The described LC-MS/MS method provides a sensitive, specific, and robust tool for the simultaneous quantification of Triciribine and Triciribine Phosphate in biological matrices like plasma and red blood cells. The simple sample preparation and short run time make it suitable for high-throughput analysis in support of preclinical and clinical pharmacokinetic studies, aiding in the further development of this promising Akt inhibitor.
References
Development and Validation of a Robust LC-MS/MS Method for the Quantification of Triciribine Phosphate in Plasma
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Triciribine (B1683860) Phosphate (B84403) in plasma. Triciribine Phosphate, a water-soluble analog of Triciribine, is an inhibitor of Akt kinase and has been evaluated in clinical trials for oncology.[1] The method employs a simple protein precipitation extraction procedure, ensuring high recovery and a rapid sample turnaround time. This validated method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Triciribine Phosphate.
Introduction
Triciribine Phosphate (TCNP) is a synthetic tricyclic nucleoside that acts as a potent inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[2] The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in various cancers.[2] TCNP, the phosphate salt of Triciribine, offers improved water solubility for pharmaceutical formulations.
Accurate and reliable quantification of TCNP in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments in preclinical and clinical studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. This application note provides a detailed protocol for a validated LC-MS/MS method for TCNP quantification in plasma.
Signaling Pathway of Triciribine Phosphate
Triciribine Phosphate exerts its therapeutic effect by inhibiting the phosphorylation and subsequent activation of all three isoforms of Akt (Akt1, Akt2, and Akt3).[3][2] This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation.
Experimental Workflow
The analytical method involves a straightforward workflow consisting of sample preparation by protein precipitation, followed by chromatographic separation and detection using an LC-MS/MS system.
Materials and Methods
Reagents and Materials
-
Triciribine Phosphate reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control human plasma (K2EDTA)
LC-MS/MS Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.
Table 1: LC-MS/MS System Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approx. 4 minutes[1] |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte and IS specific transitions to be optimized |
| Dwell Time | 100 - 200 ms |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of Triciribine Phosphate in a suitable solvent (e.g., Methanol:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a suitable solvent to create calibration standards.
-
Calibration Curve and QC Samples: Spike control plasma with the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject the sample into the LC-MS/MS system.
Method Validation and Results
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity | |
| Calibration Range | 5 - 500 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[2] |
| Accuracy and Precision | |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%RE) | Within ±15% |
| Inter-day Accuracy (%RE) | Within ±15% |
| Recovery | |
| Extraction Recovery | > 85%[1][4] |
| Matrix Effect | |
| To be assessed; should be within acceptable limits | |
| Stability | |
| Freeze-Thaw Stability | Stable for at least 3 cycles |
| Short-Term Stability (Bench-top) | Stable for at least 4 hours at room temperature |
| Long-Term Stability | Stable for at least 30 days at -80 °C |
| Post-Preparative Stability | Stable for at least 24 hours in the autosampler |
Conclusion
This application note details a rapid, sensitive, and robust LC-MS/MS method for the quantification of Triciribine Phosphate in plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making it well-suited for supporting pharmacokinetic studies in drug development. The method has been validated and demonstrates excellent linearity, accuracy, precision, and recovery.
References
- 1. Development and validation of LC/MS/MS method for Triciribine and its monophosphate metabolite in plasma and RBC: Application to mice pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Triciribine Phosphate Analysis in Plasma
These application notes provide detailed protocols for the preparation of plasma samples for the quantitative analysis of Triciribine (B1683860) phosphate (B84403) (TCN-PM). The methods described are crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of this AKT inhibitor.
Introduction
Triciribine phosphate is a potent inhibitor of the AKT signaling pathway, a key regulator of cell growth, proliferation, and survival.[1][2] Accurate quantification of TCN-PM in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for correlating its concentration with therapeutic efficacy and potential toxicity. This document outlines three common sample preparation techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Sample Preparation Techniques
The choice of sample preparation technique depends on various factors, including the required sensitivity and selectivity of the analytical method, sample throughput needs, and the available laboratory equipment.
Protein Precipitation
Protein precipitation is a straightforward and widely used method for removing proteins from plasma samples. It is a rapid technique suitable for high-throughput analysis. For Triciribine phosphate analysis, protein precipitation with methanol (B129727) has been successfully employed.[3] A validated LC/MS/MS assay for TCN-PM in plasma utilized a simple protein precipitation method, achieving recoveries of over 85%.[1][2]
Experimental Protocol:
-
Sample Thawing: Thaw frozen plasma samples at room temperature (25 ± 1°C) or on ice.
-
Homogenization: Vortex the thawed plasma sample to ensure homogeneity.
-
Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard (IS) Addition: Add 50 µL of the internal standard solution (e.g., a structural analog of Triciribine phosphate in a suitable solvent) to the plasma sample.
-
Precipitating Agent Addition: Add 300 µL of ice-cold methanol to the sample. The 3:1 (v/v) ratio of precipitating solvent to plasma is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube without disturbing the protein pellet.
-
Evaporation (Optional): If concentration of the sample is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the chromatographic analysis.
-
Analysis: The reconstituted sample is now ready for injection into an HPLC-UV or LC-MS/MS system.
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. This method can provide cleaner extracts than protein precipitation.
Experimental Protocol:
-
Sample Preparation: To 200 µL of plasma in a clean tube, add 50 µL of an internal standard solution.
-
pH Adjustment (Optional): Adjust the pH of the plasma sample with a small volume of a suitable buffer to optimize the partitioning of Triciribine phosphate into the organic phase.
-
Extraction Solvent Addition: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture thereof).
-
Mixing: Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: The sample is ready for chromatographic analysis.
Workflow Diagram:
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective sample preparation method that utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away. This technique generally produces the cleanest samples and can be used to pre-concentrate the analyte.
Experimental Protocol:
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent bed.
-
Sample Loading: Mix 500 µL of plasma with 500 µL of a suitable buffer (e.g., 2% phosphoric acid to ensure the analyte is in a charged state for ion-exchange SPE). Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained impurities.
-
Elution: Elute the retained Triciribine phosphate from the cartridge using 1 mL of a strong solvent (e.g., methanol, potentially with a pH modifier like ammonia (B1221849) for ion-exchange).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Analysis: Inject the reconstituted sample into the analytical instrument.
Workflow Diagram:
Quantitative Data Summary
The following table summarizes the performance characteristics of the protein precipitation method for Triciribine phosphate analysis as reported in the literature. Data for Liquid-Liquid Extraction and Solid-Phase Extraction are not specifically available for TCN-PM and would require method development and validation.
| Parameter | Protein Precipitation (Methanol) - HPLC-UV[3] | Protein Precipitation - LC-MS/MS[1][2] |
| Analyte | Triciribine Phosphate (TCN-PM) | Triciribine (TCN) & TCN-PM |
| Linearity Range | 5 - 500 ng/mL | Not Specified |
| Recovery | Not Specified | > 85% |
| Intra-assay Variability | 14% | Not Specified |
| Inter-assay Variability | 8% | Not Specified |
| Relative Mean Error | < 7% | Not Specified |
Conclusion
For the routine analysis of Triciribine phosphate in plasma, protein precipitation with methanol offers a simple, rapid, and validated approach with good recovery.[1][2][3] For applications requiring higher sensitivity or selectivity, Liquid-Liquid Extraction or Solid-Phase Extraction methods can be developed and optimized. The protocols provided herein serve as a comprehensive guide for researchers to establish robust and reliable bioanalytical methods for Triciribine phosphate quantification.
References
- 1. Development and validation of LC/MS/MS method for Triciribine and its monophosphate metabolite in plasma and RBC: Application to mice pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Triciribine Phosphate's Inhibition of AKT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Triciribine (B1683860) Phosphate (B84403) (TCN-P), a potent inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), in various cell-based assays. TCN-P, a synthetic tricyclic nucleoside, effectively inhibits the phosphorylation and subsequent activation of all three AKT isoforms (AKT1, AKT2, and AKT3)[1][2]. Dysregulation of the PI3K/AKT signaling pathway is a common occurrence in many cancers, leading to increased cell proliferation and survival[3][4]. Therefore, the targeted inhibition of AKT by Triciribine Phosphate presents a promising avenue for cancer therapy.
These protocols offer detailed methodologies for assessing the efficacy of Triciribine Phosphate in vitro, focusing on its impact on AKT phosphorylation, cell viability, and the induction of apoptosis.
Mechanism of Action
Triciribine Phosphate is a cell-permeable prodrug that is hydrolyzed to its active form, triciribine (TCN)[5]. TCN specifically prevents the translocation of AKT to the cell membrane, a critical step for its activation[6]. By inhibiting this process, TCN blocks the subsequent phosphorylation of AKT at key residues (Threonine 308 and Serine 473), thereby inhibiting its kinase activity[7]. This targeted inhibition of AKT signaling can lead to decreased cell proliferation and the induction of apoptosis in cancer cells with a dysregulated PI3K/AKT pathway[1][8].
Data Presentation
The following tables summarize the quantitative effects of Triciribine Phosphate on various cancer cell lines as reported in the scientific literature.
Table 1: IC50 and GI50 Values of Triciribine Phosphate in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Value (µM) |
| PC-3 | Prostate Cancer | IC50 (AKT inhibition) | 0.13 |
| CEM-SS | T-cell Leukemia | IC50 (HIV-1 inhibition) | 0.02 |
| L1210 | Murine Leukemia | IC50 (Cytotoxicity) | 0.035 |
| K1861-10 (WHO II) | Astrocytoma | GI50 | 1.7 |
| KR158 (Higher-grade) | Astrocytoma | GI50 | 0.4 - 1.1 |
| KR130 (Higher-grade) | Astrocytoma | GI50 | 0.4 - 1.1 |
| SF295 (Higher-grade) | Astrocytoma | GI50 | 0.4 - 1.1 |
| Primary Astrocytes | Normal Brain Cells | GI50 | >13.6 |
IC50: The half maximal inhibitory concentration. GI50: The half maximal growth inhibition concentration. Data compiled from Selleck Chemicals[7].
Table 2: Effect of Triciribine Phosphate on Cell Viability in Cervical Cancer Cell Lines
| Cell Line | Triciribine Conc. (µM) | Incubation Time (h) | Cell Viability (%) |
| SiHa | 50 | 24 | ~80 |
| SiHa | 100 | 48 | ~60 |
| SiHa | 200 | 72 | ~40 |
| Caski | 12.5 | 24 | ~85 |
| Caski | 25 | 48 | ~60 |
| Caski | 50 | 72 | ~40 |
Data adapted from a study on the effect of Triciribine on cervical cancer cell lines[9].
Experimental Protocols
Western Blot Analysis of AKT Phosphorylation
This protocol details the procedure for assessing the inhibition of AKT phosphorylation at Serine 473 (p-AKT Ser473) in cultured cells treated with Triciribine Phosphate.
Materials:
-
Cultured cells of interest
-
Triciribine Phosphate
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest[3].
-
Treat cells with varying concentrations of Triciribine Phosphate for the desired duration. Include a vehicle-only control.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer[10][11].
-
Scrape the cells and transfer the lysate to a microcentrifuge tube[10].
-
Incubate on ice for 30 minutes with occasional vortexing[10].
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris[10].
-
Transfer the supernatant (protein extract) to a new tube[10].
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay[10].
-
Normalize the protein concentrations of all samples.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system[10][11].
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT[10].
-
Quantify band intensities using densitometry software and normalize the p-AKT signal to the total AKT signal[10].
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Triciribine Phosphate.
Materials:
-
Cultured cells
-
Triciribine Phosphate
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Cell Treatment:
-
Treat cells with a serial dilution of Triciribine Phosphate for 24, 48, or 72 hours. Include a vehicle control[12].
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals[4][12].
-
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorophore-conjugated Annexin V.
Materials:
-
Cultured cells
-
Triciribine Phosphate
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) or 7-AAD for dead cell discrimination
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with Triciribine Phosphate at desired concentrations and time points.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or are necrotic.
-
Immunofluorescence for AKT Localization
This protocol allows for the visualization of AKT's subcellular localization in response to Triciribine Phosphate treatment.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
Triciribine Phosphate
-
4% Paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 10% normal goat serum)
-
Primary antibody against total AKT
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Anti-fade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with Triciribine Phosphate as required.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Counterstaining and Mounting:
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of activation of triciribine phosphate (TCN-P) as a prodrug form of TCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Triciribine Phosphate-13C,d3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triciribine (B1683860) phosphate (B84403) (TCN-P), also known as API-2, is a potent and selective inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] It functions by binding to the pleckstrin homology (PH) domain of all three Akt isoforms (Akt1, Akt2, and Akt3), which prevents their recruitment to the plasma membrane and subsequent phosphorylation and activation.[2][4] This mechanism of action makes Triciribine a valuable tool for studying the PI3K/Akt signaling pathway, which is crucial in regulating cell proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making Akt a key therapeutic target.[3][5]
Triciribine phosphate-13C,d3 is an isotopically labeled version of Triciribine phosphate. The incorporation of stable isotopes (¹³C and ²H) provides a distinct mass signature, making it an invaluable tool for various research applications, particularly in mass spectrometry-based assays.[6] This labeled compound is chemically and biologically identical to its unlabeled counterpart, allowing it to be used as an internal standard for accurate quantification of Triciribine phosphate in biological samples or to trace its metabolic fate within cells.[6]
These application notes provide detailed protocols for the use of this compound in cell culture experiments to study the inhibition of the Akt signaling pathway.
Data Presentation
Table 1: In Vitro Activity of Triciribine in Various Cell Lines
| Cell Line | Assay Type | Endpoint | IC50/GI50 Value | Reference |
| PC-3 (Prostate Cancer) | Akt Inhibition | Inhibition of Akt phosphorylation | 130 nM | [1][7] |
| L1210 (Murine Leukemia) | Cytotoxicity | Cell Viability | 0.035 µM | [1] |
| CEM-SS (T-lymphoblastoid) | HIV-1 Inhibition | p24 antigen production | 20 nM | [1] |
| HFF (Human Foreskin Fibroblast) | HCMV Inhibition | Plaque Reduction | 2.5 µM | [1] |
| BSC-1 (Monkey Kidney Epithelial) | HSV-1 Inhibition | Viral Titer Reduction | 23 µM | [1] |
| Astrocytoma (Nf1/Trp53 mutant) | Growth Inhibition | Cell Viability | 0.4–1.1 µM | [1] |
| OVCAR-3 (Ovarian Cancer) | Tumor Proliferation | In vivo tumor growth | 1 mg/kg/day (in mice) | [8] |
| CM (Insulinoma) | Growth Inhibition | Cell Viability | 12.7 ± 1.2 µmol/l | [9] |
| STC-1 (Gut Neuroendocrine) | Growth Inhibition | Cell Viability | 7.1 ± 0.8 µmol/l | [9] |
Signaling Pathway
The diagram below illustrates the mechanism of action of Triciribine phosphate in the PI3K/Akt signaling pathway.
Caption: Mechanism of Triciribine Phosphate in the PI3K/Akt Pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
Prepare a stock solution by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (molecular weight will be slightly higher than unlabeled, check manufacturer's data) in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro Akt Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of Triciribine on Akt phosphorylation in a chosen cell line.
Materials:
-
Selected cancer cell line (e.g., PC-3, MDA-MB-468)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (and unlabeled Triciribine phosphate for comparison)
-
Growth factor (e.g., EGF, PDGF)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Experimental Workflow:
Caption: Workflow for Akt Inhibition Assay.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Serum Starvation: The next day, wash the cells with PBS and replace the complete medium with serum-free medium. Incubate for 12-24 hours to reduce basal Akt phosphorylation.
-
Triciribine Treatment: Prepare working solutions of Triciribine phosphate (both unlabeled and labeled) in serum-free medium at various concentrations (e.g., 0.1, 1, 10 µM). A DMSO vehicle control should be included. Pre-treat the serum-starved cells with the Triciribine solutions for 1-2 hours.
-
Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce Akt phosphorylation.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), and total Akt overnight at 4°C. Also, probe for a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.
Protocol 3: Cell Viability/Cytotoxicity Assay
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (and unlabeled for comparison)
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in complete medium and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of Triciribine phosphate in complete medium. Remove the old medium from the wells and add the Triciribine-containing medium. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the GI50 (concentration that causes 50% growth inhibition).
Application of this compound
The primary application of the isotopically labeled this compound is as an internal standard in mass spectrometry (MS) based quantification.
Workflow for LC-MS/MS Quantification:
Caption: Workflow for LC-MS/MS Quantification using Labeled Standard.
By adding a known amount of this compound to cell lysates or other biological samples, it can serve as an internal standard to accurately quantify the uptake and concentration of unlabeled Triciribine phosphate. The labeled compound co-elutes with the unlabeled compound during liquid chromatography but is distinguished by its higher mass in the mass spectrometer. This allows for precise correction of any sample loss during preparation and variability in instrument response.
Conclusion
Triciribine phosphate is a well-characterized inhibitor of the Akt signaling pathway with applications in cancer research and virology. The isotopically labeled form, this compound, provides a critical tool for researchers needing to perform accurate quantitative studies using mass spectrometry. The protocols outlined above provide a framework for utilizing this compound in cell culture experiments to investigate the PI3K/Akt pathway and to assess the cellular effects of Akt inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Triciribine - Wikipedia [en.wikipedia.org]
- 3. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Quantification of Triciribine Phosphate in Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triciribine Phosphate (TCN-P), a potent inhibitor of Akt (Protein Kinase B) phosphorylation, is a drug candidate under investigation for the treatment of various cancers.[1][2] The activation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis, promoting cell survival, proliferation, and resistance to therapy. Triciribine, the active metabolite of TCN-P, inhibits the activation of all three Akt isoforms, making it a promising therapeutic agent.[1][2] To facilitate preclinical and clinical development, robust analytical methods for the quantification of TCN-P and its metabolites in biological matrices, including tumor tissue, are essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.
These application notes provide a comprehensive overview of the methodology for quantifying Triciribine Phosphate in tumor xenograft models, including its mechanism of action, a detailed experimental protocol, and a framework for data presentation.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Triciribine Phosphate is a prodrug that is intracellularly converted to its active form, triciribine-5'-monophosphate (TCN-P).[1] TCN-P directly binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane. This step is critical for the subsequent phosphorylation and activation of Akt by upstream kinases such as PDK1. By inhibiting Akt activation, TCN-P effectively blocks downstream signaling pathways that are crucial for tumor cell growth and survival.
Experimental Protocols
The quantification of Triciribine Phosphate in tumor xenografts involves a multi-step process encompassing tumor tissue homogenization, extraction of the analyte, and subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Tumor Xenograft Homogenization
Objective: To disrupt the cellular structure of the tumor tissue and release the intracellular contents, including Triciribine Phosphate, into a solution.
Materials:
-
Frozen tumor xenograft tissue
-
Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)
-
Bead homogenizer (e.g., Bullet Blender™)
-
1.6 mm stainless steel beads
-
Microcentrifuge tubes
-
Pipettors and tips
Protocol:
-
Excise the tumor xenograft from the animal model and immediately snap-freeze in liquid nitrogen. Store at -80°C until homogenization.
-
On the day of analysis, weigh the frozen tumor tissue (e.g., 50-100 mg).
-
Place the weighed tissue into a pre-chilled microcentrifuge tube.
-
Add a mass of 1.6 mm stainless steel beads equal to approximately 1.3 times the tissue mass.
-
Add 3 volumes of ice-cold homogenization buffer for every mass of tissue (e.g., for 100 mg of tissue, add 300 µL of buffer).
-
Securely close the tubes and place them in the bead homogenizer.
-
Homogenize the tissue according to the manufacturer's instructions (e.g., 5 minutes at a high-speed setting).
-
After homogenization, visually inspect the sample to ensure complete disruption of the tissue. If necessary, repeat the homogenization step.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tumor lysate) for the subsequent extraction procedure.
Triciribine Phosphate Extraction from Tumor Lysate
Objective: To isolate Triciribine Phosphate from the complex biological matrix of the tumor lysate and prepare it for LC-MS/MS analysis. This protocol is adapted from methods used for plasma and red blood cells.
Materials:
-
Tumor lysate (supernatant from homogenization)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of Triciribine Phosphate)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
In a clean microcentrifuge tube, add a known volume of tumor lysate (e.g., 100 µL).
-
Spike the sample with a small volume of the internal standard solution.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile (e.g., 300 µL).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples on ice for 10 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains Triciribine Phosphate and the internal standard, to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Quantification
Objective: To separate Triciribine Phosphate from other components in the extract and to quantify it with high sensitivity and specificity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
C18 reverse-phase HPLC column
Example LC-MS/MS Parameters (to be optimized):
| Parameter | Example Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | To be determined by direct infusion of a standard |
| (Triciribine-P) | e.g., Precursor ion [M+H]+ → Product ion |
| MS/MS Transition | To be determined for the specific Internal Standard |
| (Internal Standard) | e.g., Precursor ion [M+H]+ → Product ion |
Data Analysis: The concentration of Triciribine Phosphate in the tumor sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve prepared in a similar matrix.
Data Presentation
Quantitative data for Triciribine Phosphate concentrations in tumor xenografts should be presented in a clear and structured tabular format to allow for easy comparison across different experimental conditions (e.g., dose levels, time points, tumor models).
Table 1: Example Data Table for Triciribine Phosphate Concentration in Tumor Xenografts
| Tumor Model | Treatment Group (Dose) | Time Point (post-dose) | Mean TCN-P Concentration (ng/g tissue) ± SD | n |
| MDA-MB-231 | Vehicle Control | 24 h | Below Limit of Quantification | 5 |
| Triciribine-P (10 mg/kg) | 2 h | [Insert Data] | 5 | |
| Triciribine-P (10 mg/kg) | 8 h | [Insert Data] | 5 | |
| Triciribine-P (10 mg/kg) | 24 h | [Insert Data] | 5 | |
| Triciribine-P (30 mg/kg) | 2 h | [Insert Data] | 5 | |
| Triciribine-P (30 mg/kg) | 8 h | [Insert Data] | 5 | |
| Triciribine-P (30 mg/kg) | 24 h | [Insert Data] | 5 | |
| A549 | Vehicle Control | 24 h | Below Limit of Quantification | 5 |
| Triciribine-P (10 mg/kg) | 24 h | [Insert Data] | 5 | |
| Triciribine-P (30 mg/kg) | 24 h | [Insert Data] | 5 |
Note: The data in this table is for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Conclusion
The protocols and guidelines presented here provide a robust framework for the quantification of Triciribine Phosphate in tumor xenograft models. Accurate and precise measurement of drug concentrations at the site of action is critical for understanding the pharmacokinetic-pharmacodynamic relationship and for the successful clinical translation of this promising anti-cancer agent. The provided methodologies can be adapted and validated for specific tumor models and analytical instrumentation.
References
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference with Triciribine Phosphate-¹³C,d₃
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic interference when analyzing Triciribine Phosphate using its ¹³C,d₃-labeled internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of LC-MS/MS analysis of Triciribine Phosphate?
A1: Isotopic interference, or crosstalk, happens when the signal from the unlabeled Triciribine Phosphate (analyte) overlaps with the signal of its stable isotope-labeled internal standard (Triciribine Phosphate-¹³C,d₃), or the other way around. This can result in inaccurate quantification. The main reasons for this are the natural abundance of isotopes (like ¹³C in the unlabeled compound contributing to its M+1 peak) and potential isotopic impurities in the labeled standard.[1]
Q2: How can I identify if isotopic interference is affecting my Triciribine Phosphate assay?
A2: A common method to detect isotopic interference is through a crosstalk experiment.[1] This involves preparing two specific samples:
-
Analyte to Internal Standard (IS): A sample containing a high concentration of unlabeled Triciribine Phosphate (e.g., at the upper limit of quantification) without the ¹³C,d₃-labeled internal standard.
-
Internal Standard (IS) to Analyte: A sample containing the working concentration of the Triciribine Phosphate-¹³C,d₃ internal standard without the unlabeled analyte.
By analyzing these samples, you can measure the percentage of signal from one compound that bleeds into the detection channel of the other.
Q3: What are the primary causes of isotopic interference?
A3: There are two main types of interferences to consider:
-
Isobaric Interference: This occurs when different elements or molecules have isotopes that share the same mass.[2][3]
-
Polyatomic Interference: This happens when ions are formed from a combination of atoms or molecules in the sample matrix, creating false signals.[3]
For Triciribine Phosphate, the interference is primarily due to the natural isotopic distribution of carbon (¹³C) in the unlabeled analyte contributing to the mass channel of the ¹³C-labeled internal standard.
Troubleshooting Guides
Guide 1: Assessing the Contribution of Isotopic Interference
This guide outlines the experimental protocol to quantify the level of crosstalk between Triciribine Phosphate and its ¹³C,d₃-labeled internal standard.
Experimental Protocol:
-
Preparation of Solutions:
-
Set A (Analyte to IS): Prepare a solution by spiking a high concentration of unlabeled Triciribine Phosphate into the blank matrix (e.g., plasma, cell lysate) without adding the ¹³C,d₃-labeled internal standard.
-
Set B (IS to Analyte): Prepare a solution by spiking the working concentration of Triciribine Phosphate-¹³C,d₃ into the blank matrix without adding the unlabeled analyte.[1]
-
-
Sample Analysis:
-
Inject both sets of solutions into the LC-MS/MS system.
-
Monitor the multiple reaction monitoring (MRM) transitions for both the unlabeled Triciribine Phosphate and the ¹³C,d₃-labeled internal standard.
-
-
Data Analysis:
-
In the chromatogram from Set A, measure the peak area of any signal detected in the MRM channel for Triciribine Phosphate-¹³C,d₃.
-
In the chromatogram from Set B, measure the peak area of any signal detected in the MRM channel for the unlabeled Triciribine Phosphate.
-
Calculate the percentage of crosstalk using the following formulas:
-
% Crosstalk (Analyte → IS) = (Peak Area of IS in Set A / Peak Area of Analyte in Set A) * 100
-
% Crosstalk (IS → Analyte) = (Peak Area of Analyte in Set B / Peak Area of IS in Set B) * 100
-
-
Data Presentation:
| Sample | Analyte MRM Peak Area | Internal Standard MRM Peak Area | % Crosstalk |
| Set A | [Insert Value] | [Insert Value] | [Calculate] |
| Set B | [Insert Value] | [Insert Value] | [Calculate] |
Guide 2: Chromatographic and Mass Spectrometric Optimization
If significant isotopic interference is detected, the following steps can help mitigate its effects.
Methodology:
-
Chromatographic Separation:
-
Problem: Inadequate chromatographic separation between Triciribine Phosphate and its labeled internal standard can worsen isotopic interference.
-
Solution: Optimize the LC method to ensure the analyte and internal standard co-elute perfectly. Adjustments can be made to the gradient profile, mobile phase composition, or by using a different chromatography column.[1]
-
-
Selection of MRM Transitions:
-
Problem: The choice of precursor and product ions can influence the degree of isotopic overlap.
-
Solution: Investigate alternative product ions for both the analyte and the internal standard that may have a lower potential for isotopic contribution. This will likely require re-optimization of collision energies.[1]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Problem: Nominal mass instruments may not be able to distinguish between the analyte and interfering ions.
-
Solution: If available, utilize a high-resolution mass spectrometer. These instruments can differentiate between ions with very small mass differences, effectively separating the signal of the analyte from the isotopic interference.
-
Experimental Workflow Diagram:
Caption: A workflow for mitigating isotopic interference.
Guide 3: Mathematical Correction of Data
When experimental optimization is insufficient to completely remove isotopic interference, a mathematical correction can be applied to the acquired data.
Methodology:
-
Determine Correction Factors:
-
The correction factors are derived from the isotopic crosstalk experiment detailed in Guide 1.
-
-
Apply Correction Equations:
-
Use the following equations to correct the measured peak areas:
-
Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * % Crosstalk (IS → Analyte))
-
Corrected IS Area = Measured IS Area - (Measured Analyte Area * % Crosstalk (Analyte → IS))
-
-
-
Quantification:
-
Use the corrected peak areas to calculate the concentration of Triciribine Phosphate in your samples.
-
Signaling Pathway Diagram (Triciribine Phosphate's Mechanism of Action):
Caption: Inhibition of the AKT signaling pathway by Triciribine Phosphate.
References
Technical Support Center: Bioanalysis of Triciribine Phosphate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the bioanalysis of Triciribine phosphate (B84403) (TCN-P) and its active metabolite, Triciribine (TCN).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Triciribine phosphate?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, blood, tissue homogenate).[1] In the context of Triciribine phosphate bioanalysis using LC-MS/MS, these effects primarily manifest as ion suppression, where endogenous components like phospholipids (B1166683), salts, and proteins compete with TCN-P and TCN for ionization, leading to a decreased signal.[1][2][3] This can compromise the sensitivity, accuracy, and precision of the assay, potentially leading to an underestimation of the drug's concentration.
Q2: What are the most common sources of matrix effects in plasma samples?
A2: Phospholipids are a primary cause of matrix effects in plasma samples prepared by protein precipitation. Other significant sources include salts, detergents, and endogenous metabolites that can co-elute with the analytes of interest and interfere with the ionization process in the mass spectrometer source.
Q3: Which sample preparation technique is most effective for reducing matrix effects for Triciribine phosphate?
A3: While protein precipitation (PPT) is a rapid and simple method used for Triciribine analysis, it is often insufficient for removing phospholipids and other interfering components, making it prone to matrix effects. More effective techniques for minimizing matrix effects include:
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubility in immiscible liquids, providing a cleaner extract. Adjusting the pH can optimize the extraction of TCN-P and TCN while leaving behind interfering substances.
-
Solid-Phase Extraction (SPE): SPE offers high selectivity by using a solid sorbent to bind the analyte of interest while matrix components are washed away. It is generally considered one of the most effective methods for sample cleanup and reducing matrix effects.
Q4: How can chromatographic conditions be optimized to mitigate matrix effects?
A4: Optimizing chromatographic separation is a key strategy to ensure that Triciribine phosphate and its metabolite elute at retention times different from major matrix interferences. Key parameters to adjust include:
-
Mobile Phase Composition: Modifying the organic solvent (e.g., using a mix of methanol (B129727) and acetonitrile) can alter selectivity and separate analytes from phospholipids.
-
Gradient Elution: Adjusting the gradient slope and duration can improve the resolution between the analytes and interfering peaks.
-
Column Chemistry: Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can provide alternative selectivity to resolve the analyte from matrix components.
Q5: What is the role of an internal standard (IS) and which type is best for Triciribine phosphate analysis?
A5: An internal standard is a compound added to samples, calibrators, and quality controls at a known concentration to correct for variability during sample preparation and analysis. For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of Triciribine is the ideal choice. A SIL-IS is chemically identical to the analyte but has a different mass, causing it to co-elute and experience similar matrix effects, thereby providing the most accurate compensation. If a SIL-IS is unavailable, a structural analog that elutes close to Triciribine may be used, but requires more rigorous validation.
Troubleshooting Guide
This guide addresses common issues observed during the bioanalysis of Triciribine phosphate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Signal / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the ionization of TCN-P or TCN. | 1. Improve Sample Cleanup: Switch from protein precipitation to LLE or SPE to obtain a cleaner sample extract. 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone. 3. Dilute the Sample: Diluting the extract can reduce the concentration of interfering matrix components. |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: Sample-to-sample variations in matrix composition are causing different degrees of ion suppression. Inadequate Internal Standard: The chosen IS does not adequately track the variability of the analyte. | 1. Use a Stable Isotope-Labeled IS: A SIL-IS will co-elute and experience the same ionization effects as the analyte, correcting for variability. 2. Enhance Sample Preparation: A more robust extraction method like SPE can reduce matrix variability between samples. |
| Peak Tailing or Splitting | Column Contamination: Buildup of matrix components on the analytical column. Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase. | 1. Implement Column Flushing: Use a robust column washing procedure after each batch. 2. Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components. 3. Match Injection Solvent: Dilute the sample in a solvent that is the same or weaker than the starting mobile phase conditions. |
| Gradual Decrease in Signal Over a Batch | Matrix Buildup: Accumulation of non-eluted matrix components on the column or in the MS ion source. | 1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the mass spectrometer's ion source. 2. Optimize Chromatography: Ensure the LC gradient is sufficient to elute all matrix components before the next injection. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This method is fast but may be susceptible to matrix effects.
-
To a 50 µL aliquot of plasma sample, add 10 µL of internal standard working solution (e.g., Triciribine-¹³C,¹⁵N₂).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical starting parameters that should be optimized for your specific instrumentation.
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B |
| Run Time | 4.0 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Triciribine: To be optimized Triciribine Phosphate: To be optimized IS: To be optimized |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Quantitative Data Summary
The following table summarizes expected performance metrics from a well-developed assay.
| Parameter | Triciribine (TCN) | Triciribine Phosphate (TCN-P) |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Mean Extraction Recovery (%) | > 85% | > 85% |
| Mean Matrix Factor | 0.95 - 1.05 | 0.90 - 1.10 |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Inter-day Accuracy (%Bias) | ± 15% | ± 15% |
Visualizations
Bioanalytical Workflow Diagram```dot
Caption: Decision tree for troubleshooting low signal intensity.
References
Technical Support Center: Optimizing LC-MS for Triciribine Phosphate-13C,d3 Detection
Welcome to the technical support center for the LC-MS analysis of Triciribine Phosphate (B84403) and its stable isotope-labeled internal standard, Triciribine Phosphate-13C,d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the initial LC-MS parameters I should consider for Triciribine Phosphate analysis?
A1: For initial method development, it is recommended to start with a reversed-phase liquid chromatography (RPLC) system coupled with a tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) mode. Given the polar nature of the phosphate group, consider both positive and negative ionization modes to determine the best sensitivity. A simple protein precipitation is often sufficient for plasma samples. A short run time of around 4 minutes has been shown to be effective.[1]
Q2: How should I select the Multiple Reaction Monitoring (MRM) transitions for Triciribine Phosphate and its -13C,d3 internal standard?
A2: First, determine the precursor ion ([M+H]+ or [M-H]-) for both the analyte and the internal standard via infusion or a full scan experiment. For Triciribine Phosphate, the fragmentation in the mass spectrometer will likely involve the neutral loss of phosphoric acid (H3PO4, 98 Da) or HPO3 (80 Da).[2][3] Therefore, potential product ions can be identified by scanning for these neutral losses from the precursor ion. The same principle applies to the -13C,d3 labeled standard, with its precursor ion being heavier by 4 Da (1 carbon-13 and 3 deuterium (B1214612) atoms). At least two MRM transitions should be monitored for each analyte for confident identification and quantification.
Q3: What are some common challenges when analyzing phosphorylated compounds like Triciribine Phosphate?
A3: Phosphorylated compounds can present several analytical challenges. These include potential low abundance in biological samples, suppression of the mass spectrometric signal by other non-phosphorylated peptides, and the possibility of the phosphate group being lost in the ion source. To mitigate these issues, enrichment of phosphopeptides or careful optimization of MS source parameters is often necessary.[4]
Q4: Can you provide a general sample preparation protocol for plasma samples?
A4: A simple and effective method for plasma samples is protein precipitation. A typical protocol involves adding a threefold volume of cold acetonitrile (B52724) to the plasma sample, vortexing to mix, and then centrifuging to pellet the precipitated proteins. The resulting supernatant can then be directly injected into the LC-MS system. This method has been shown to yield recoveries exceeding 85%.[1]
Troubleshooting Guides
Issue 1: Low or No Signal for Triciribine Phosphate
Q: I am not observing any signal, or the signal intensity for Triciribine Phosphate is very low. What steps should I take?
A: Low or no signal can be attributed to several factors ranging from sample preparation to instrument settings. Follow this systematic troubleshooting guide:
-
Verify Sample Integrity: Ensure that your Triciribine Phosphate and this compound standards have not degraded. Prepare fresh solutions to rule out any issues with stock solutions.
-
Check Instrument Performance: Infuse a tuning solution to confirm that the mass spectrometer is performing optimally.[5]
-
Optimize Ionization Source Parameters: The efficiency of ionization can be significantly affected by the source settings.[6] Systematically adjust the capillary voltage, gas flows, and temperatures to maximize the signal for your analytes.[7][8]
-
Evaluate Mobile Phase Composition: The pH of the mobile phase can influence the ionization efficiency. Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) and pH levels.[7]
-
Confirm MRM Transitions: Infuse the analyte directly into the mass spectrometer to confirm the precursor ion and optimize the collision energy for the product ions. You should aim to retain about 10-15% of the parent ion for optimal performance in SRM experiments.[7]
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
Q: My chromatographic peaks for Triciribine Phosphate are tailing, splitting, or are very broad. How can I improve the peak shape?
A: Poor peak shape can compromise resolution and sensitivity. Consider the following troubleshooting steps:
-
Check for Column Contamination: A contaminated guard or analytical column is a common cause of peak shape issues.[5] Flush the column according to the manufacturer's instructions or replace the guard column.[9]
-
Ensure Sample Solvent Compatibility: The sample solvent should be compatible with the initial mobile phase conditions. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.[5][9]
-
Inspect for System Leaks: Leaks in the LC system can cause pressure fluctuations and affect peak shape.[9] Carefully inspect all fittings and connections.
-
Verify Mobile Phase Preparation: Ensure that the mobile phases are correctly prepared, degassed, and miscible. Precipitated buffers can clog the system and lead to peak splitting.[9]
-
Optimize Gradient Profile: If you are running a gradient, ensure that the initial conditions are appropriate for good peak focusing at the head of the column.
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
LC-MS Parameters
The following tables summarize suggested starting parameters for the LC-MS analysis of Triciribine Phosphate. These should be optimized for your specific instrumentation and application.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 2.5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimize between 3000-5000 V |
| Source Temperature | Optimize between 100-150°C |
| Desolvation Gas Flow | Optimize for your instrument |
| Collision Gas | Argon |
Table 3: Theoretical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Triciribine Phosphate | [M+H]+ or [M-H]- | Precursor - 98 or Precursor - 80 | To be determined experimentally |
| This compound | [M+H]+ or [M-H]- + 4 | Precursor - 98 or Precursor - 80 | To be determined experimentally |
References
- 1. Development and validation of LC/MS/MS method for Triciribine and its monophosphate metabolite in plasma and RBC: Application to mice pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guide for Mass Spectrometric Identification of Phosphorylated Peptides and Phosphorylated Sites - Creative BioMart [creativebiomart.net]
- 3. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. lcms.cz [lcms.cz]
addressing poor peak shape in Triciribine phosphate chromatography
Welcome to the technical support center for Triciribine phosphate (B84403) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, with a focus on resolving poor peak shape during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing, fronting, or broadening) in Triciribine phosphate chromatography?
A1: Poor peak shape for Triciribine phosphate, a polar and phosphorylated compound, typically arises from a few key issues:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on silica-based stationary phases can interact with the polar phosphate group of Triciribine phosphate, causing peak tailing.[1][2][3]
-
Interaction with Metal Surfaces: The phosphate moiety can chelate with active metal sites, such as those on stainless steel frits, tubing, or even the column body, leading to severe peak tailing. This is particularly noticeable in LC-MS applications where non-volatile buffers like phosphate are avoided.[4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both Triciribine phosphate and the column's stationary phase. An unsuitable pH can exacerbate secondary interactions and degrade peak shape.[5]
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to localized pH shifts on the column, resulting in distorted and broad peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, often leading to peak fronting.
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening.
Q2: My Triciribine phosphate peak is tailing. What is the first thing I should check?
A2: Start by evaluating your mobile phase and column chemistry. Peak tailing for phosphorylated compounds is frequently caused by unwanted secondary interactions.
Troubleshooting Guide: Addressing Poor Peak Shape
This guide provides systematic steps to diagnose and resolve common peak shape issues encountered during the analysis of Triciribine phosphate.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.
Troubleshooting Workflow for Peak Tailing
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
improving extraction recovery of Triciribine phosphate from tissues
Welcome to the technical support center for the extraction of Triciribine (B1683860) Phosphate (B84403) (TCN-P) from tissues. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the recovery of TCN-P during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step for successful TCN-P extraction from tissue?
A1: The initial homogenization of the tissue is paramount. Incomplete disruption of the tissue architecture will lead to poor extraction efficiency and low recovery of TCN-P. The choice of homogenization technique should be tailored to the specific tissue type.
Q2: Which homogenization technique is recommended for tumor tissues?
A2: For solid tumor tissues, mechanical homogenization techniques such as bead beating or rotor-stator homogenization are generally effective. Bead beating, in particular, is highly efficient for disrupting tough or fibrous tissues and can be performed in a high-throughput manner.
Q3: What is the recommended solvent for extracting TCN-P from tissue homogenates?
A3: Based on protocols for plasma samples and general principles of small molecule extraction, a protein precipitation extraction with methanol (B129727) is a good starting point.[1] Acetonitrile is another organic solvent that can be effective for precipitating proteins and extracting small molecules from tissue homogenates. Optimization of the solvent and its ratio to the tissue weight is recommended for each specific tissue type.
Q4: How can I minimize variability between samples?
A4: Consistent and thorough homogenization is key to reducing variability. Additionally, ensuring accurate weighing of tissue samples and precise measurement of all solvents and reagents is crucial. For tissues known to be heterogeneous, it may be beneficial to pool and homogenize larger samples before aliquoting for extraction.
Q5: What are "matrix effects" and how can they impact my results?
A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the biological matrix.[2] These effects can lead to signal suppression or enhancement, resulting in inaccurate quantification. To mitigate matrix effects, consider incorporating a sample clean-up step after the initial extraction, such as solid-phase extraction (SPE), or using a stable isotope-labeled internal standard.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low TCN-P Recovery | Incomplete tissue homogenization. | - Increase homogenization time or intensity.- For bead beaters, optimize bead size and material for the specific tissue type.[3] |
| Inefficient extraction from the homogenate. | - Test different extraction solvents (e.g., methanol, acetonitrile, or a combination).- Optimize the tissue-to-solvent ratio.[4]- Consider a secondary extraction of the pellet. | |
| Degradation of TCN-P during processing. | - Keep samples on ice throughout the homogenization and extraction process.- Minimize the time between tissue collection and extraction. | |
| High Variability Between Replicates | Inconsistent homogenization. | - Ensure the homogenization method is applied uniformly to all samples. |
| Heterogeneous nature of the tissue. | - If possible, use a larger piece of tissue and homogenize it thoroughly before taking aliquots for extraction. | |
| Poor Chromatographic Peak Shape | Presence of interfering substances from the tissue matrix. | - Incorporate a sample clean-up step, such as solid-phase extraction (SPE), after protein precipitation.- Optimize the HPLC mobile phase and gradient. |
| Inconsistent Results with Different Tissue Types | Different tissue compositions affecting extraction efficiency. | - The extraction protocol may need to be optimized for each tissue type due to variations in lipid, protein, and water content. |
Experimental Protocols
Recommended Protocol for TCN-P Extraction from Solid Tumor Tissue
This protocol is a recommended starting point and may require optimization for specific tissue types and experimental conditions.
1. Tissue Homogenization:
- Weigh the frozen tissue sample (typically 10-50 mg).
- Place the tissue in a 2 mL tube containing ceramic or stainless steel beads.
- Add ice-cold methanol at a ratio of 1:3 (w/v) (e.g., 300 µL for 100 mg of tissue).
- Homogenize using a bead beater for 2-5 minutes at a high setting. Ensure the sample remains cold.
- Visually inspect to ensure no visible tissue pieces remain.
2. Protein Precipitation and Extraction:
- Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant, which contains the extracted TCN-P.
- For improved recovery, the pellet can be re-extracted with another volume of cold methanol, centrifuged, and the supernatants pooled.
3. Sample Clean-up (Optional but Recommended):
- The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) to remove matrix components that may interfere with analysis.
4. Analysis:
- The extracted sample is then typically analyzed by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[1]
Data Summary
The following table summarizes typical parameters for the analysis of Triciribine Phosphate and its metabolite, Triciribine, in biological samples, primarily derived from plasma studies. These can serve as a baseline for developing and validating a tissue extraction method.
| Parameter | Triciribine Phosphate (TCN-P) | Triciribine (TCN) | Reference |
| Linear Range | 5–500 ng/ml | 5–500 ng/ml | [1] |
| Inter-assay Variability | 8% | 11% | [1] |
| Intra-assay Variability | 14% | 6% | [1] |
| Mean Error | < 7% | < 11% | [1] |
Visualizations
Signaling Pathway of Triciribine Phosphate
Triciribine is a prodrug that is converted to its active form, Triciribine Phosphate (TCN-P), within the cell. TCN-P then inhibits the phosphorylation and activation of AKT, a key protein in cell survival and proliferation pathways.
Caption: Mechanism of action of Triciribine Phosphate.
Experimental Workflow for TCN-P Tissue Extraction
The following diagram outlines the general steps for extracting Triciribine Phosphate from tissue samples for analysis.
Caption: Workflow for TCN-P extraction from tissues.
Troubleshooting Logic for Low TCN-P Recovery
This diagram illustrates a logical approach to troubleshooting low recovery of Triciribine Phosphate.
Caption: Troubleshooting logic for low TCN-P recovery.
References
- 1. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of lung tissue pre-treatment by bead homogenization for subsequent culturomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Triciribine Phosphate by ESI-MS
Welcome to the technical support center for the analysis of Triciribine Phosphate (B84403) using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges related to ion suppression during the quantitative analysis of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Triciribine Phosphate analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Triciribine Phosphate, in the ESI source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1][2] Given that Triciribine Phosphate is often analyzed in complex biological matrices like plasma or tissue extracts, endogenous components such as salts, phospholipids, and proteins can significantly suppress its signal.
Q2: I am observing a low signal for Triciribine Phosphate in my plasma samples compared to my standards in a pure solvent. What is the likely cause?
A2: A significant drop in signal intensity when analyzing samples in a biological matrix compared to a clean solvent is a strong indicator of ion suppression. This is likely due to endogenous components in your plasma sample that are not being adequately removed during your sample preparation and are co-eluting with Triciribine Phosphate.
Q3: My results for Triciribine Phosphate quantification are not reproducible between samples. Could this be due to ion suppression?
A3: Yes, inconsistent ion suppression is a common cause of poor reproducibility. Variations in the matrix composition from sample to sample can lead to different degrees of signal suppression, resulting in inconsistent analytical results. Utilizing a stable isotope-labeled internal standard that co-elutes with Triciribine Phosphate can help to compensate for this variability.
Q4: Can my choice of mobile phase additives affect the signal of Triciribine Phosphate?
A4: Absolutely. Mobile phase additives play a crucial role in both chromatographic separation and ionization efficiency. For phosphorylated compounds like Triciribine Phosphate, the pH and the type of modifier can significantly impact the signal. For instance, while formic acid is a common additive for positive ion mode ESI, for some compounds, other additives like acetic acid or ammonium (B1175870) acetate (B1210297) might provide better signal intensity or chromatographic peak shape.[3][4] It is essential to optimize the mobile phase composition for your specific application.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for Triciribine Phosphate analysis.
Step 1: Assess the Matrix Effect
The first step is to confirm and quantify the extent of ion suppression. A post-column infusion experiment is a common method for this.
Experimental Protocol: Post-Column Infusion
-
Preparation:
-
Prepare a standard solution of Triciribine Phosphate at a concentration that gives a stable signal.
-
Prepare a blank matrix sample (e.g., plasma from an untreated subject) that has undergone your standard sample preparation procedure.
-
-
Instrumentation Setup:
-
Set up your LC-MS/MS system with the analytical column.
-
Using a T-connector, infuse the Triciribine Phosphate standard solution at a constant flow rate into the mobile phase flow after the analytical column but before the ESI source.
-
-
Analysis:
-
Begin infusing the standard solution and acquire a stable baseline signal.
-
Inject the prepared blank matrix extract onto the LC column.
-
Monitor the signal of Triciribine Phosphate throughout the chromatographic run.
-
-
Interpretation:
-
A dip in the baseline signal at specific retention times indicates regions of ion suppression caused by eluting matrix components.
-
If a significant dip is observed at the retention time of Triciribine Phosphate, this confirms that co-eluting matrix components are causing ion suppression.
-
Step 2: Optimize Sample Preparation
Inadequate sample preparation is a primary cause of ion suppression. The goal is to remove as many interfering matrix components as possible while maximizing the recovery of Triciribine Phosphate. A study on the LC/MS/MS analysis of Triciribine and its monophosphate metabolite demonstrated good recovery using a simple protein precipitation method.[5][6]
Below is a comparison of common sample preparation techniques.
Data Presentation: Comparison of Sample Preparation Techniques for Triciribine Phosphate
| Technique | General Procedure | Advantages | Disadvantages | Expected Recovery for Triciribine Phosphate |
| Protein Precipitation (PPT) | Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, vortex, and centrifuge to pellet the proteins. | Simple, fast, and inexpensive. | Provides the least clean extract, high risk of ion suppression from remaining matrix components like phospholipids.[2][7][8] | >85% (as demonstrated in a specific study).[5][6] |
| Liquid-Liquid Extraction (LLE) | Extract the analyte from the aqueous sample into an immiscible organic solvent. | Can provide a cleaner extract than PPT. | Can be labor-intensive, may have issues with emulsions, and recovery can be variable depending on the analyte's polarity. | Moderate to high, but may require optimization for the polar phosphate group. |
| Solid-Phase Extraction (SPE) | Pass the sample through a sorbent bed that retains the analyte, wash away interferences, and then elute the analyte. | Provides the cleanest extract, significantly reducing matrix effects.[2][9] | More time-consuming and expensive, requires method development to optimize the sorbent and elution conditions. | High, with the potential for the cleanest baseline and least ion suppression. |
Experimental Protocol: Protein Precipitation for Triciribine Phosphate in Plasma
This protocol is adapted from a validated method for the analysis of Triciribine and Triciribine Phosphate in plasma and red blood cells.[5][6]
-
Sample Preparation:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.
-
-
Precipitation:
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Step 3: Optimize Chromatographic and Mass Spectrometric Conditions
If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the LC and MS parameters.
Chromatographic Optimization:
-
Gradient Modification: Adjust the gradient slope to better separate Triciribine Phosphate from co-eluting matrix components.
-
Column Chemistry: Consider a different column chemistry (e.g., a column with a different stationary phase) that may provide a different selectivity for the analyte and interferences.
-
Mobile Phase Additives: Experiment with different mobile phase modifiers. For example, compare the signal intensity of Triciribine Phosphate using 0.1% formic acid versus 5 mM ammonium acetate in the mobile phase. While formic acid is common, ammonium acetate can sometimes offer better performance for certain analytes.[4][10]
Mass Spectrometric Optimization:
-
Ionization Source Parameters: Optimize the ESI source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for Triciribine Phosphate.
-
Ionization Mode: While likely analyzed in positive ion mode, confirming that negative ion mode does not offer a better signal-to-noise ratio can be beneficial.
Visualizations
Logical Workflow for Troubleshooting Ion Suppression
The following diagram illustrates a step-by-step workflow for addressing ion suppression issues during the analysis of Triciribine Phosphate.
Troubleshooting workflow for ion suppression.
Signaling Pathway Context (Illustrative)
Triciribine is an inhibitor of the Akt (Protein Kinase B) signaling pathway. Understanding this context can be important for drug development professionals.
Akt signaling pathway inhibition by Triciribine.
References
- 1. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of LC/MS/MS method for Triciribine and its monophosphate metabolite in plasma and RBC: Application to mice pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
calibration curve issues in Triciribine phosphate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Triciribine phosphate (B84403). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the quantification of Triciribine phosphate, particularly concerning calibration curve performance in liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods.
Question: My calibration curve for Triciribine phosphate shows poor linearity (R² < 0.99). What are the potential causes and how can I fix this?
Answer:
Poor linearity is a common issue in the bioanalysis of phosphorylated compounds like Triciribine phosphate. The causes can be multifaceted, ranging from sample preparation to instrument parameters.
Potential Causes and Solutions:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, cell lysates) can interfere with the ionization of Triciribine phosphate in the mass spectrometer, leading to ion suppression or enhancement. This effect can be concentration-dependent, causing non-linearity.[1][2]
-
Solution: Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.[1] Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can also help compensate for matrix effects.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal and a non-linear curve.
-
Solution: Extend the calibration curve to include higher concentration standards to confirm if saturation is occurring. If saturation is observed, you can either dilute the samples to fall within the linear range of the assay or adjust the upper limit of quantification (ULOQ).
-
-
Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of your calibration standards are a primary source of non-linearity.
-
Solution: Carefully re-prepare all standard solutions using calibrated pipettes and high-purity reference materials. It is advisable to prepare two independent sets of stock solutions to verify accuracy.
-
-
Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.
Question: I'm observing high variability and poor reproducibility in my quality control (QC) samples for Triciribine phosphate analysis. What could be the problem?
Answer:
High variability in QC samples indicates a lack of method robustness. The following factors should be investigated:
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency during sample preparation is a common culprit.
-
Solution: Ensure that the sample preparation protocol, whether protein precipitation or solid-phase extraction, is followed consistently for all samples. The use of an appropriate internal standard added at the beginning of the sample preparation process is crucial to correct for variability.
-
-
Analyte Instability: Triciribine phosphate, being a phosphorylated nucleoside, may be susceptible to degradation by phosphatases present in the biological matrix or due to improper storage conditions.
-
Solution: Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles. The addition of phosphatase inhibitors to the sample collection tubes or during sample preparation can also be beneficial.
-
-
Instrumental Drift: Fluctuations in the LC-MS/MS system's performance over the course of an analytical run can lead to variability.
-
Solution: Equilibrate the LC-MS/MS system thoroughly before starting the analytical run. Interspersing QC samples throughout the analytical batch can help identify and correct for instrumental drift. Regularly scheduled instrument maintenance and calibration are also essential.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for Triciribine phosphate quantification?
A1: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of Triciribine phosphate (e.g., ¹³C- or ¹⁵N-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing the most accurate correction for matrix effects and other sources of variability. If a SIL-IS is not available, a structurally similar analog can be used, but it must be demonstrated that it does not suffer from differential matrix effects compared to Triciribine phosphate.
Q2: What are the key considerations for sample preparation when analyzing Triciribine phosphate in plasma?
A2: Due to the polar nature of the phosphate group, Triciribine phosphate can be challenging to extract efficiently. A simple protein precipitation with a solvent like acetonitrile (B52724) can be used, but may not be sufficient to remove all interfering matrix components.[6][7] Solid-phase extraction (SPE) with a suitable sorbent (e.g., mixed-mode or anion exchange) can provide a cleaner extract and reduce matrix effects. It is also important to consider the potential for enzymatic degradation and take appropriate measures, such as immediate freezing of samples and the use of phosphatase inhibitors.
Q3: My calibration curve is acceptable, but I'm seeing significant ion suppression for Triciribine phosphate. What can I do?
A3: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples. Here are some strategies to mitigate it:
-
Chromatographic Separation: Optimize the chromatographic method to separate Triciribine phosphate from co-eluting matrix components that may be causing the suppression. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column (e.g., HILIC).
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this may compromise the sensitivity of the assay.
-
Improved Sample Cleanup: As mentioned previously, more rigorous sample preparation techniques like SPE can effectively remove suppression-causing compounds.
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Data Presentation
The following tables provide illustrative examples of quantitative data for "good" and "problematic" calibration curves for Triciribine phosphate quantification.
Table 1: Example of a "Good" Calibration Curve for Triciribine Phosphate
| Concentration (ng/mL) | Analyte Response (Peak Area) | IS Response (Peak Area) | Analyte/IS Ratio | Back-calculated Conc. (ng/mL) | % Accuracy |
| 5.0 | 12,540 | 250,800 | 0.050 | 5.1 | 102.0 |
| 10.0 | 25,100 | 251,000 | 0.100 | 9.9 | 99.0 |
| 50.0 | 126,000 | 252,000 | 0.500 | 50.5 | 101.0 |
| 100.0 | 249,500 | 249,500 | 1.000 | 99.8 | 99.8 |
| 250.0 | 627,500 | 251,000 | 2.500 | 251.0 | 100.4 |
| 500.0 | 1,245,000 | 249,000 | 5.000 | 498.0 | 99.6 |
| Regression: | Linear | Weighting: | 1/x | R²: | 0.9995 |
Table 2: Example of a "Problematic" Calibration Curve (Non-linearity at high concentrations)
| Concentration (ng/mL) | Analyte Response (Peak Area) | IS Response (Peak Area) | Analyte/IS Ratio | Back-calculated Conc. (ng/mL) | % Accuracy |
| 5.0 | 12,600 | 252,000 | 0.050 | 5.2 | 104.0 |
| 10.0 | 25,500 | 255,000 | 0.100 | 10.1 | 101.0 |
| 50.0 | 128,000 | 256,000 | 0.500 | 50.8 | 101.6 |
| 100.0 | 250,000 | 250,000 | 1.000 | 98.9 | 98.9 |
| 250.0 | 550,000 | 248,000 | 2.218 | 215.0 | 86.0 |
| 500.0 | 950,000 | 245,000 | 3.878 | 370.0 | 74.0 |
| Regression: | Linear | Weighting: | None | R²: | 0.9850 |
Experimental Protocols
LC-MS/MS Method for Quantification of Triciribine Phosphate in Plasma
This protocol is adapted from a validated method and provides a robust starting point for method development.[6][7]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., stable isotope-labeled Triciribine phosphate).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Triciribine phosphate and the internal standard should be optimized.
-
Instrument Parameters: Optimize instrument-specific parameters such as collision energy, declustering potential, and source temperature.
Visualizations
Caption: Experimental workflow for Triciribine phosphate quantification.
Caption: Troubleshooting flowchart for poor calibration curves.
Caption: Akt signaling pathway and the inhibitory action of Triciribine Phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of LC/MS/MS method for Triciribine and its monophosphate metabolite in plasma and RBC: Application to mice pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
impact of co-eluting substances on Triciribine phosphate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triciribine Phosphate (B84403) (TCN-P). The following sections address common issues related to the analysis of TCN-P, with a focus on the impact of co-eluting substances.
Troubleshooting Guide: Co-eluting Substances
Co-elution, the incomplete separation of the analyte of interest from other compounds in a sample, can significantly impact the accuracy and precision of Triciribine Phosphate quantification. This guide provides a systematic approach to identifying and resolving co-elution issues.
Problem: Poor resolution or suspected co-elution with the Triciribine Phosphate peak.
Step 1: Initial Assessment and System Suitability
Before modifying the analytical method, ensure your chromatography system is performing optimally.
-
Symptom: Broad or tailing peaks for Triciribine Phosphate.
-
Possible Cause & Solution:
-
Column Health: The column may be contaminated or have a void. Try flushing the column with a strong solvent or, if the problem persists, replace the column.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.
-
-
-
Symptom: Ghost peaks appearing in blank runs.
-
Possible Cause & Solution:
-
Contamination: Ghost peaks can arise from impurities in the mobile phase, sample carryover from a previous injection, or contamination in the HPLC system. Run a blank gradient (injecting only the mobile phase) and systematically clean or replace components to identify and eliminate the source of contamination.
-
-
Step 2: Method Optimization to Resolve Co-elution
If the system is functioning correctly, the next step is to optimize the chromatographic method to improve the separation of Triciribine Phosphate from the interfering substance(s).
Identifying the Source of Co-elution:
Potential co-eluting substances in Triciribine Phosphate analysis can include:
-
Triciribine (TCN): TCN-P is the monophosphate metabolite of TCN. Due to their structural similarity, chromatographic separation can be challenging.
-
Metabolites and Degradation Products: Other metabolites or degradation products of TCN-P formed during sample storage or processing. Forced degradation studies (exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light) can help identify potential degradation products that might co-elute.
-
Endogenous Matrix Components: Components from the biological matrix (e.g., plasma, cell lysates) can interfere with the analysis.
-
Formulation Excipients: If analyzing a drug product, excipients used in the formulation could potentially co-elute.
Strategies for Improving Separation:
| Strategy | Action | Expected Outcome |
| Modify Mobile Phase Composition | Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Acetonitrile often provides sharper peaks, while methanol (B129727) can offer different selectivity. | Alters the retention times of TCN-P and co-eluting substances differently, improving resolution. |
| pH Adjustment: Adjust the pH of the aqueous mobile phase with a buffer (e.g., phosphate or acetate (B1210297) buffer). Since TCN-P is a phosphate ester, its charge state is pH-dependent. | Changing the ionization state of TCN-P or the interfering compound can significantly alter their retention behavior on a reverse-phase column. | |
| Adjust Gradient Profile | Shallower Gradient: If using a gradient elution, decrease the rate of change of the organic solvent concentration. | Provides more time for the separation of closely eluting compounds. |
| Change Stationary Phase | Different Column Chemistry: Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase). | Different column chemistries provide alternative separation mechanisms, which can be effective in resolving co-eluting peaks. |
| Optimize Temperature | Vary Column Temperature: Increase or decrease the column temperature. | Can influence the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, sometimes improving separation. |
Step 3: Detection Method Optimization
If chromatographic resolution cannot be fully achieved, optimizing the detection method can provide the necessary specificity.
-
Mass Spectrometry (MS): LC-MS/MS is a highly specific technique that can differentiate between compounds with the same retention time but different mass-to-charge ratios (m/z).[1][2] This is particularly useful for distinguishing TCN-P from its parent compound TCN or other metabolites.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a shoulder on the Triciribine Phosphate peak. What does this indicate?
A1: A shoulder on a peak is a strong indication of co-elution, where two or more compounds are not fully separated. You should proceed with the troubleshooting steps outlined above to identify the interfering substance and optimize your method for better separation.
Q2: Can the sample preparation method contribute to co-elution?
A2: Yes. Inefficient sample preparation can fail to remove interfering endogenous components from the matrix. Ensure your sample preparation method, such as protein precipitation or solid-phase extraction (SPE), is optimized for the specific matrix you are working with to maximize the removal of potential interferences. A simple protein precipitation method has been shown to be effective for plasma and red blood cell samples.[1][2]
Q3: We are analyzing Triciribine Phosphate in a formulation. What potential interferences should we consider?
A3: In addition to degradation products of Triciribine Phosphate, you should consider the excipients used in the formulation. While typically present in much higher concentrations, some excipients or their impurities could potentially have retention times similar to TCN-P. It is advisable to run a blank formulation (without the active pharmaceutical ingredient) to check for any interfering peaks.
Q4: How can I confirm the identity of a co-eluting peak?
A4: The most definitive way to identify a co-eluting peak is to use a mass spectrometer (MS) detector. By analyzing the mass spectrum of the peak, you can determine the molecular weight of the co-eluting substance and potentially identify it by comparing it to known metabolites, degradation products, or other suspected compounds.
Q5: What are the known metabolites of Triciribine Phosphate that I should be aware of?
A5: Triciribine Phosphate (TCN-P) is itself an active metabolite of Triciribine (TCN). The interconversion between TCN and TCN-P is a key consideration in pharmacokinetic studies.[1][2] Depending on the biological system, other metabolites may be formed, and it is crucial to ensure your analytical method can distinguish TCN-P from these related compounds.
Experimental Protocols
LC-MS/MS Method for the Quantification of Triciribine and Triciribine Phosphate in Plasma and Red Blood Cells
This method is adapted from a validated assay for the simultaneous quantification of TCN and TCN-P.[1][2]
| Parameter | Specification |
| Sample Preparation | Protein precipitation with acetonitrile. |
| Chromatographic System | HPLC system coupled with a triple quadrupole mass spectrometer. |
| Column | A suitable reverse-phase column (e.g., C18). |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | Typically 0.5 - 1.0 mL/min. |
| Run Time | A short run time of approximately 4 minutes can be achieved.[1][2] |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for TCN and TCN-P. |
HPLC-UV Method for the Quantification of Triciribine Phosphate
This method is based on a published pharmacokinetic study.
| Parameter | Specification |
| Sample Preparation | Protein precipitation with methanol. |
| Chromatographic System | HPLC system with a UV detector. |
| Column | YMC Hydrosphere C18. |
| Mobile Phase | A gradient of water and acetonitrile, both containing 0.1% Trifluoroacetic Acid (TFA). |
| Detection Wavelength | 320 nm. |
| Linear Range | 5–500 ng/ml. |
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
Caption: Inhibition of the PI3K/Akt signaling pathway by Triciribine Phosphate.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Triciribine Phosphate-13C,d3 and Unlabeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Triciribine phosphate (B84403), the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of the stable isotope-labeled internal standard, Triciribine phosphate-13C,d3, with unlabeled internal standards, supported by established principles of bioanalytical method validation and published experimental data.
The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is fundamental to correct for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process. While various compounds can be used as an IS, stable isotope-labeled (SIL) internal standards, such as this compound, have emerged as the superior choice in regulated bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they experience similar extraction recovery, ionization efficiency, and matrix effects.
Unparalleled Advantages of Isotopic Labeling
This compound is a form of Triciribine phosphate where three hydrogen atoms have been replaced by deuterium (B1214612) (d3) and one carbon atom has been replaced by its heavier isotope, carbon-13 (13C). This subtle increase in mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical behavior remains virtually identical. This near-perfect analogy provides significant advantages over using an unlabeled version of Triciribine phosphate or a different molecule as an internal standard.
The primary benefits of using this compound include:
-
Mitigation of Matrix Effects: Biological matrices like plasma and tissue homogenates are complex and can significantly suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As this compound co-elutes with the analyte and has the same ionization characteristics, it experiences the same matrix effects, allowing for effective normalization of the signal.
-
Correction for Sample Preparation Variability: Losses can occur at various stages of sample processing, including extraction, evaporation, and reconstitution. The SIL-IS accurately tracks these losses, ensuring that the final analyte-to-IS ratio remains constant, leading to higher precision and accuracy.
-
Improved Precision and Accuracy: By compensating for the aforementioned sources of error, the use of a SIL-IS leads to significantly improved inter- and intra-assay precision and accuracy, which is crucial for pharmacokinetic and toxicokinetic studies.
Quantitative Performance Comparison
| Performance Metric | This compound (SIL-IS) | Unlabeled Triciribine phosphate (Unlabeled IS) | Justification |
| Accuracy (% Bias) | Typically within ± 5% | Can exceed ± 20% | SIL-IS provides superior correction for matrix effects and differential recovery between samples. An unlabeled IS cannot be distinguished from the endogenous analyte if present. |
| Precision (% CV) | Typically < 10% | Can be > 20% | The near-identical chemical and physical properties of the SIL-IS ensure more consistent tracking of the analyte through the analytical process. |
| Matrix Effect | Effectively compensated | Prone to significant and variable matrix effects | The SIL-IS co-elutes and ionizes identically to the analyte, leading to effective normalization of signal suppression or enhancement. |
| Recovery Variability | Low (< 10% CV) | High (> 20% CV) | The SIL-IS accurately reflects the recovery of the analyte across different samples and batches. |
Experimental Protocol: Bioanalysis of Triciribine Phosphate
A robust and validated LC-MS/MS method for the quantification of Triciribine phosphate in biological matrices is essential for reliable pharmacokinetic studies. The following protocol is based on the validated method published by Rathod et al. in the Journal of Chromatography B (2021).[1]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or red blood cell lysate in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation from endogenous interferences |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined (e.g., precursor ion m/z 401.1 -> product ion m/z 269.1) |
| MRM Transition (IS) | To be determined (e.g., precursor ion m/z 405.1 -> product ion m/z 273.1 for a d4 labeled IS) |
| Collision Energy | Optimized for each transition |
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for choosing a stable isotope-labeled internal standard.
Caption: Experimental workflow for the bioanalysis of Triciribine phosphate using a stable isotope-labeled internal standard.
Caption: Logical comparison highlighting the advantages of a SIL-IS over an unlabeled internal standard.
Conclusion
For the accurate and precise quantification of Triciribine phosphate in complex biological matrices, the use of a stable isotope-labeled internal standard, this compound, is unequivocally the superior approach. Its ability to mimic the analyte throughout the analytical process provides unparalleled compensation for matrix effects and variability in sample preparation, leading to highly reliable and reproducible data. While an unlabeled internal standard may seem like a cost-effective alternative, the potential for inaccurate and imprecise results can compromise the integrity of a study. Therefore, for robust and defensible bioanalytical data in drug development and research, this compound is the recommended internal standard.
References
cross-validation of different analytical methods for Triciribine phosphate
For researchers, scientists, and drug development professionals, the accurate quantification of Triciribine (B1683860) Phosphate (B84403) (TCN-P) is critical for pharmacokinetic studies, clinical trials, and formulation development. This guide provides a comparative overview of validated analytical methods for the determination of Triciribine Phosphate, with a focus on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Triciribine Phosphate, a water-soluble analog of Triciribine, is an inhibitor of the Akt kinase pathway and has been investigated in clinical trials for oncology.[1][2] The complex pharmacokinetic profile of TCN-P, including its conversion to and from its active metabolite Triciribine (TCN), necessitates robust and sensitive analytical methods for its quantification in biological matrices.[1][2]
Comparative Analysis of Analytical Methods
The two predominant methods for the analysis of Triciribine Phosphate are HPLC-UV and LC-MS/MS. Each method offers distinct advantages in terms of sensitivity, selectivity, and accessibility. The choice of method often depends on the specific requirements of the study, such as the desired lower limit of quantification and the complexity of the sample matrix.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 5–500 ng/mL[3] | 1–2000 ng/mL (in plasma and RBCs) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL (in plasma and RBCs) |
| Intra-assay Variability | 14% | Not explicitly stated |
| Inter-assay Variability | 8% | Not explicitly stated |
| Mean Error | < 7% | Not explicitly stated |
| Recovery | Not explicitly stated | > 85% |
| Run Time | 35 min | 4 min |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS methods are outlined below, providing a basis for replication and adaptation in your laboratory.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of Triciribine Phosphate in plasma samples.
Sample Preparation: Plasma samples are prepared using a simple protein precipitation extraction with methanol.
Chromatographic Conditions:
-
HPLC System: Agilent 1100 HPLC system
-
Column: YMC Hydrosphere C18
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: Not explicitly stated
-
Detection: UV detection at a wavelength of 320 nm
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and a shorter run time, making it ideal for high-throughput pharmacokinetic studies in both plasma and red blood cells (RBCs).
Sample Preparation: Quantification is achieved using a simple protein precipitation method.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Details not explicitly stated in the abstract.
-
MS System: Details not explicitly stated in the abstract.
-
Run Time: 4 minutes
-
Ionization Mode: Details not explicitly stated in the abstract.
-
Monitored Transitions: Details not explicitly stated in the abstract.
Method Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure data integrity and consistency, especially when transferring methods between laboratories or comparing results from different analytical platforms.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Signaling Pathway of Triciribine
Triciribine acts as an inhibitor of the Akt signaling pathway, which is crucial for cell growth and survival. Understanding this pathway is essential for interpreting the pharmacodynamic effects of the drug.
Caption: The inhibitory effect of Triciribine Phosphate on the Akt signaling pathway.
References
- 1. Development and validation of LC/MS/MS method for Triciribine and its monophosphate metabolite in plasma and RBC: Application to mice pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]
Triciribine Phosphate: A Comparative Guide to its Efficacy in Combination Cancer Therapy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical and clinical studies reveals the promising potential of Triciribine (B1683860) phosphate (B84403), an AKT inhibitor, as a synergistic partner in combination therapies for various cancers. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Triciribine phosphate's efficacy when combined with other anticancer agents, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Triciribine phosphate's mechanism of action, which involves the inhibition of AKT phosphorylation, a key node in the PI3K/Akt/mTOR signaling pathway, provides a strong rationale for its use in combination with conventional chemotherapeutics and other targeted agents. By disrupting this critical cell survival pathway, Triciribine phosphate can enhance the cytotoxic effects of other drugs and potentially overcome mechanisms of drug resistance.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, demonstrating the enhanced efficacy of Triciribine phosphate in combination with various anticancer drugs.
| Combination | Cancer Type | Cell Line/Model | Metric | Triciribine Phosphate Alone | Combination Drug Alone | Combination | Synergy | Citation |
| Triciribine + Gemcitabine | Pancreatic Cancer | MiaPaCa-2 | IC50 (µM) | ~5 | ~0.01 | Synergistic reduction | Combination Index (CI) < 1 | [1] |
| Triciribine + Paclitaxel (B517696) | Breast Cancer | Zfp217-overexpressing mouse model | Tumor Burden | Modest effect | Modest effect | Significant inhibition (Triciribine followed by Paclitaxel) | Order-dependent synergy | [2] |
| Triciribine + Tipifarnib | Breast Cancer | MMTV-ErbB2 transgenic mice | Tumor Volume Change (%) | -3% | +1.6% | -39.4% | Significant tumor regression | |
| Triciribine + Vincristine | T-cell Acute Lymphoblastic Leukemia (T-ALL) | T-ALL cell lines | Cytotoxicity | Dose-dependent | Dose-dependent | Synergistic | Synergistic effect observed | [3][4] |
| Clinical Trial | Combination | Cancer Type | Phase | Key Findings | ClinicalTrials.gov ID | Citation |
| NCT01697293 | Triciribine + Paclitaxel, Doxorubicin, Cyclophosphamide | Breast Cancer | I/II | To determine the recommended phase II dose and pathologic response rate. | NCT01697293 | |
| NCT02930109 | Triciribine + Cytarabine | Refractory/Relapsed Acute Leukemia | I/II | To evaluate the safety and activity of the combination. | NCT02930109 |
Signaling Pathways and Mechanisms of Action
The synergistic effects of Triciribine phosphate in combination therapies can be attributed to its targeted inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway with points of intervention.
Triciribine phosphate specifically inhibits the phosphorylation and activation of Akt. This action blocks the downstream signaling cascade that promotes cell survival and proliferation. When combined with other anticancer drugs that induce cellular stress through mechanisms like DNA damage or microtubule disruption, the inhibition of the Akt survival pathway by Triciribine phosphate leads to a more potent antitumor effect.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of Triciribine phosphate, the combination drug, or the combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined from dose-response curves.
Caption: Workflow for the MTT cell viability assay.
In Vivo Tumor Growth Inhibition (Xenograft Mouse Model)
This protocol outlines the procedure for evaluating the in vivo efficacy of Triciribine phosphate combinations.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, Triciribine phosphate alone, combination drug alone, and combination therapy).
-
Drug Administration: Administer drugs according to the specified schedule and dosage. For example, Triciribine phosphate might be administered intraperitoneally at 5-10 mg/kg, and paclitaxel at 10-20 mg/kg.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) at the end of the study.
References
- 1. bosterbio.com [bosterbio.com]
- 2. The AKT inhibitor triciribine in combination with paclitaxel has order-specific efficacy against Zfp217-induced breast cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of Triciribine Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target effects of Triciribine (B1683860) phosphate (B84403), an inhibitor of AKT (Protein Kinase B) activation, with two alternative AKT inhibitors, Capivasertib and Ipatasertib. By presenting experimental data, detailed methodologies, and visual workflows, this document aims to offer an objective assessment to aid in research and development decisions.
Introduction to Triciribine Phosphate and Alternatives
Triciribine phosphate is a nucleoside analog that, upon intracellular phosphorylation to its active form Triciribine monophosphate (TCN-P), inhibits the activation of all three AKT isoforms (AKT1, AKT2, and AKT3)[1][2]. It achieves this by binding to the pleckstrin homology (PH) domain of AKT, preventing its translocation to the cell membrane, a crucial step for its activation. While its on-target effects on the PI3K/AKT/mTOR pathway are well-documented, understanding its off-target interactions is critical for evaluating its therapeutic window and potential toxicities.
As alternatives, this guide examines Capivasertib (AZD5363) and Ipatasertib (GDC-0068), both potent, ATP-competitive pan-AKT inhibitors that have been extensively studied in clinical trials[3][4]. A thorough comparison of their off-target profiles is essential for discerning their relative selectivity and potential for adverse effects.
Comparative On-Target and Off-Target Data
Table 1: On-Target Potency of AKT Inhibitors
| Compound | Target | IC50 (nM) | Mechanism of Action | References |
| Triciribine phosphate | AKT1/2/3 Activation | ~130 (in PC3 cells) | PH domain binding, inhibits translocation | [5][6] |
| Capivasertib | AKT1/2/3 | - | ATP-competitive | |
| Ipatasertib | AKT1/2/3 | 5-18 | ATP-competitive | [3][4] |
Table 2: Comparison of Clinically Observed Adverse Events (Potential Off-Target Effects)
| Adverse Event | Triciribine Phosphate | Capivasertib | Ipatasertib |
| Gastrointestinal | Diarrhea, Nausea, Mucositis | Diarrhea, Nausea | Diarrhea, Nausea, Stomatitis |
| Metabolic | Hyperglycemia, Hypertriglyceridemia, Lipase elevation | Hyperglycemia | Hyperglycemia |
| Dermatological | - | Rash (maculopapular) | Rash |
| Hematological | - | - | Neutropenia, Anemia, Thrombocytopenia |
| Other | Pain, Infection/febrile neutropenia, Bleeding | Hypertension, Fatigue | Fatigue |
Note: This table is a compilation of adverse events reported in various clinical trials and may not represent a direct comparison under the same study conditions.
Experimental Protocols for Assessing Off-Target Effects
To rigorously evaluate and compare the off-target profiles of these inhibitors, standardized experimental protocols are necessary. The following are detailed methodologies for two key assays.
Kinome Profiling via In Vitro Kinase Assay
This protocol outlines a biochemical assay to determine the inhibitory activity of Triciribine phosphate, Capivasertib, and Ipatasertib against a broad panel of human kinases.
Objective: To quantitatively assess the selectivity of AKT inhibitors by measuring their IC50 values against a comprehensive panel of kinases.
Materials:
-
Triciribine phosphate, Capivasertib, Ipatasertib
-
Recombinant human kinases (commercial panel, e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase Assays)
-
Kinase-specific substrates (peptides or proteins)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³³P]ATP or unlabeled ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well microplates
-
Plate reader capable of luminescence or radioactivity detection
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of each inhibitor (Triciribine phosphate, Capivasertib, Ipatasertib) in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
-
Kinase Reaction:
-
In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP (at a concentration close to the Km for each kinase).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Stop the kinase reaction by adding ADP-Glo™ Reagent. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each kinase using non-linear regression analysis (e-g., sigmoidal dose-response curve).
-
Compile the IC50 values for all kinases in a table to generate a selectivity profile for each inhibitor.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm target engagement and assess off-target binding within a cellular context by measuring changes in protein thermal stability upon ligand binding.
Objective: To determine the thermal stabilization of AKT and potential off-targets in intact cells treated with Triciribine phosphate, Capivasertib, or Ipatasertib.
Materials:
-
Cell line expressing the target of interest (e.g., a cancer cell line with an active PI3K/AKT pathway)
-
Triciribine phosphate, Capivasertib, Ipatasertib
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against AKT, phospho-AKT (Ser473), and suspected off-targets
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Imaging system for Western blot detection
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of each inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) in serum-free medium.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 37°C water bath) or by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Determine the protein concentration of the soluble fraction for each sample.
-
Normalize the protein concentrations across all samples.
-
Perform SDS-PAGE and Western blotting using antibodies against the target protein(s).
-
-
Data Interpretation:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein (relative to the non-heated control) against the temperature to generate a melting curve for each treatment condition.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement and stabilization. The magnitude of the shift can be used to compare the binding affinity of the different inhibitors.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow: Kinome Profiling
Caption: Workflow for in vitro kinase profiling.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The comprehensive assessment of off-target effects is paramount in the development of selective kinase inhibitors. While Triciribine phosphate, Capivasertib, and Ipatasertib all target the AKT signaling pathway, their distinct mechanisms of action and chemical scaffolds may lead to different off-target profiles. The methodologies and comparative data presented in this guide provide a framework for researchers to objectively evaluate these differences. Rigorous and standardized experimental approaches, such as broad-panel kinome profiling and cellular target engagement assays, are essential for building a complete picture of a drug's selectivity and for anticipating potential clinical adverse events. Further head-to-head studies using these methods will be invaluable in delineating the comparative off-target liabilities of these important AKT inhibitors.
References
- 1. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of Triciribine Phosphate-13C,d3: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Triciribine phosphate-13C,d3, a chemically modified and isotopically labeled compound. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Triciribine phosphate (B84403) and its isotopically labeled forms are considered hazardous chemical waste. Therefore, their disposal must be managed through controlled and regulated procedures. The presence of stable isotopes, Carbon-13 and Deuterium (d3), does not necessitate special precautions for radioactivity. The primary concern lies with the chemical's inherent toxicity.
Core Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] This ensures that the compound and its containers are processed in a manner that is both safe and environmentally sound.
Key procedural steps include:
-
Waste Identification and Segregation:
-
Clearly label this compound waste with its full chemical name and any relevant hazard symbols.
-
Keep this waste stream separate from other chemical wastes to avoid unintended reactions.
-
-
Container Management:
-
Store waste in suitable, closed, and properly labeled containers.[1]
-
For empty containers, a triple-rinse procedure is advised. The rinsate should be collected and treated as hazardous waste.
-
Once decontaminated, the packaging can be punctured to render it unusable and then be disposed of in a sanitary landfill or sent for recycling or reconditioning.[1]
-
-
Disposal Pathway:
-
The primary disposal route is through a licensed chemical waste disposal company that can perform controlled incineration with flue gas scrubbing.[1]
-
Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water sources, soil, or animal feed.
-
-
Regulatory Compliance:
-
All disposal activities must be conducted in strict accordance with local, state, and federal regulations governing hazardous waste.
-
While one source suggests that smaller quantities might be disposed of with household waste, this is not the recommended practice in a professional laboratory setting due to the compound's hazardous nature.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Triciribine Phosphate-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Triciribine phosphate-13C,d3. Given that Triciribine phosphate (B84403) is a cytotoxic agent with antineoplastic properties, it is imperative to handle this compound with extreme care to minimize exposure risks.[1][2] The following procedures are based on established guidelines for managing cytotoxic drugs.
I. Personal Protective Equipment (PPE)
There is no safe level of exposure to cytotoxic chemotherapy drugs for healthcare workers.[3] Therefore, robust personal protective equipment is the first line of defense to ensure personnel safety.[4] The following PPE is mandatory when handling this compound:
-
Gloves: Two pairs of chemotherapy-tested, powder-free gloves (ASTM D6978 certified) are required.[5] The inner glove should be worn under the gown cuff, and the outer glove should completely cover the cuff.
-
Gowns: A disposable, fluid-resistant gown that closes in the back and is made of materials tested for use with chemotherapy drugs is essential.
-
Eye and Face Protection: Goggles or a face shield must be worn to protect the eyes from potential splashes.
-
Respiratory Protection: For tasks that may generate aerosols or airborne particles, such as reconstituting the powdered form, a fit-tested N95 respirator mask is required.
-
Additional Protection: A cap and shoe covers should also be worn.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs, powder-free, chemotherapy-tested (ASTM D6978) | Prevents skin contact and absorption of the cytotoxic drug. |
| Gown | Disposable, fluid-resistant, back-closing | Protects skin and clothing from contamination. |
| Eye Protection | Goggles or face shield | Prevents eye exposure to splashes of the hazardous material. |
| Respiratory Mask | N95 respirator (fit-tested) | Protects against inhalation of aerosols or drug particles. |
| Other | Cap and shoe covers | Minimizes overall body contamination. |
II. Operational Plan: Step-by-Step Handling Procedures
A structured workflow is critical to minimize the risk of contamination and exposure.
-
Preparation:
-
Work should be conducted in a designated area, preferably within a Class II Biosafety Cabinet (BSC) or an isolator, to provide a controlled environment.
-
Ensure all necessary PPE is donned correctly before entering the handling area.
-
Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.
-
-
Reconstitution and Handling:
-
Triciribine phosphate monohydrate is typically supplied as a lyophilized powder.
-
When reconstituting the compound, handle it in a well-ventilated place and avoid the formation of dust and aerosols.
-
Use sterile techniques throughout the process to maintain the integrity of the compound and prevent contamination.
-
-
Post-Handling:
-
After handling, carefully remove and dispose of the outer pair of gloves.
-
Remove the gown and other PPE before removing the inner pair of gloves.
-
Dispose of all single-use PPE in a designated cytotoxic waste container.
-
Wash hands thoroughly with soap and water after completing the work.
-
III. Disposal Plan
Proper disposal of cytotoxic waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty vials, are considered cytotoxic waste.
-
Containerization: Place all contaminated waste in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic materials.
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of cytotoxic waste. This typically involves incineration at high temperatures.
IV. Spill Management
In the event of a spill, prompt and correct action is necessary to contain the contamination.
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the full complement of PPE, including two pairs of gloves, a gown, eye protection, and an N95 respirator. For large spills, a full-facepiece chemical cartridge-type respirator may be necessary.
-
Containment: Use a spill kit with absorbent materials to contain the spill and prevent it from spreading.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate decontamination solution, followed by a thorough cleaning with detergent and water.
-
Reporting: Report the spill to the appropriate safety officer and complete any necessary documentation.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
